1-[2-(Dipropylamino)ethyl]piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRQMDMOABSDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371282 | |
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496808-01-6 | |
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496808-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[2-(Dipropylamino)ethyl]piperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-[2-(Dipropylamino)ethyl]piperazine. As a member of the N-substituted piperazine class, this compound holds potential for investigation in drug discovery and development, primarily due to the established pharmacophoric nature of the piperazine scaffold. This document details a robust synthetic protocol, outlines key analytical methodologies for structural verification and purity assessment, and discusses the anticipated biological context based on the known pharmacology of related compounds.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in a wide array of approved therapeutic agents.[1] Its disubstituted nature at the 1- and 4-positions allows for the facile introduction of diverse functionalities, enabling the modulation of pharmacokinetic and pharmacodynamic properties. The piperazine moiety often imparts favorable characteristics such as improved aqueous solubility and oral bioavailability.[2] Furthermore, N-substituted piperazines are well-established ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making them a cornerstone in the development of treatments for central nervous system (CNS) disorders.[3][4]
This compound, with its terminal dipropylamino group, represents an interesting candidate for pharmacological investigation. The lipophilicity and steric bulk of the dipropylamino moiety can significantly influence receptor binding affinity and selectivity. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential exploration of this compound.
Molecular Structure and Physicochemical Properties
This compound is a tertiary amine featuring a piperazine ring N-substituted with a 2-(dipropylamino)ethyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine | PubChem |
| CAS Number | 496808-01-6 | [5] |
| Molecular Formula | C₁₂H₂₇N₃ | [5] |
| Molecular Weight | 213.36 g/mol | [5] |
| XLogP3-AA | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the N-alkylation of piperazine with a suitable 2-(dipropylamino)ethyl electrophile. A common and effective strategy involves the use of 2-(dipropylamino)ethyl chloride. To prevent dialkylation of the piperazine, it is advantageous to use a large excess of piperazine, which can be recovered after the reaction.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Preparation of 2-(Dipropylamino)ethyl chloride hydrochloride
This procedure is adapted from established methods for the synthesis of 2-(dialkylamino)ethyl chlorides from their corresponding amino alcohols.[6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(dipropylamino)ethanol (1 equivalent) to a suitable anhydrous solvent such as dichloromethane.
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(dipropylamino)ethyl chloride. It is often preferable to isolate the more stable hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent like diethyl ether.
Step 2: Synthesis of this compound
This N-alkylation protocol is a standard method for the preparation of monosubstituted piperazines.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve a large excess of piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Alkylation: To the stirred piperazine solution, add 2-(dipropylamino)ethyl chloride (1 equivalent) either neat or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and a strong base (e.g., NaOH) to deprotonate the piperazine hydrochloride byproduct and the excess piperazine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
Purification of the crude this compound can be achieved by vacuum distillation or column chromatography on silica gel.[11][12] Given the basic nature of the compound, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine during chromatography to prevent tailing.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dipropylamino and piperazine moieties. The protons of the piperazine ring typically appear as broad singlets or complex multiplets in the range of 2.4-3.0 ppm. The methylene protons of the ethyl bridge will appear as triplets. The propyl groups will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for each carbon environment. The chemical shifts can be predicted based on analogous structures.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds of the piperazine ring and the side chain.[3][15]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the final product and to identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for preparative purification if necessary.[16]
Potential Biological Activity and Applications in Drug Discovery
The structural features of this compound suggest that it is a promising candidate for investigation as a ligand for dopamine and serotonin receptors. The N-substituted piperazine motif is a well-established pharmacophore for these receptors.
Rationale for Biological Targeting
Caption: Rationale for the potential biological targeting of this compound.
-
Dopamine Receptor Affinity: Many N-alkyl and N-aryl piperazine derivatives exhibit significant affinity for dopamine D₂ and D₃ receptors.[17][18] The dipropylaminoethyl side chain of the title compound may modulate the affinity and selectivity for these receptor subtypes.
-
Serotonin Receptor Affinity: The piperazine scaffold is also a key feature of many serotonin receptor ligands, including agonists and antagonists for the 5-HT₁A and 5-HT₂A receptors.[1] The specific substitution pattern of this compound will determine its profile at these receptors.
Recommended Initial Pharmacological Evaluation
To explore the potential of this compound in drug discovery, the following initial pharmacological evaluations are recommended:
-
Receptor Binding Assays: Determine the binding affinities (Ki values) of the compound for a panel of dopamine and serotonin receptor subtypes.
-
Functional Assays: Characterize the functional activity of the compound at the identified target receptors (e.g., as an agonist, antagonist, or partial agonist).
-
In Vitro ADME Profiling: Assess the metabolic stability, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a readily synthesizable N-substituted piperazine with the potential for interesting pharmacological activity, particularly at dopamine and serotonin receptors. This technical guide provides a solid foundation for its synthesis, purification, and characterization, paving the way for further investigation into its potential applications in drug discovery and development. The methodologies and rationale presented herein are intended to empower researchers to explore the therapeutic potential of this and related molecules.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Retrieved from [Link]
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N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. PubChem. (n.d.). Retrieved from [Link]
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In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. (n.d.). Retrieved from [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. (n.d.). Retrieved from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. (n.d.). Retrieved from [Link]
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Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. (n.d.). Retrieved from [Link]
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N-(2-(piperazin-1-yl)ethyl)ethan-1-amine | C12H27N5. PubChem. (n.d.). Retrieved from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]
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Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. ResearchGate. (n.d.). Retrieved from [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. (n.d.). Retrieved from [Link]
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Process for the preparation of the 2-oxoindole derivative, Ropinirole. European Patent Office. (n.d.). Retrieved from [Link]
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β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. ResearchGate. (n.d.). Retrieved from [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. (n.d.). Retrieved from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. (n.d.). Retrieved from [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. (n.d.). Retrieved from [Link]
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1-[2-(Dipropylamino)ethyl]piperazine physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 1-[2-(Dipropylamino)ethyl]piperazine
Authored by a Senior Application Scientist
Introduction
This compound, also identified by its CAS Number 496808-01-6, is a tertiary amine belonging to the piperazine family of compounds.[1] Piperazine and its derivatives are significant scaffolds in medicinal chemistry and materials science, frequently incorporated into pharmacologically active agents and used as building blocks for complex organic synthesis.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering researchers and drug development professionals a foundational understanding of its properties. The data presented herein are essential for predicting the compound's behavior in various experimental settings, from reaction kinetics to formulation and storage.
This document synthesizes computed data from established chemical databases and outlines the standard experimental methodologies required for empirical validation. Understanding these characteristics is a critical first step in the rational design of experiments, ensuring safety, and predicting the compound's suitability for specific applications.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its molecular structure. This compound consists of a central piperazine ring linked via an ethyl bridge to a dipropylamino group.
Caption: A standard workflow for the comprehensive characterization of a liquid chemical sample.
Protocol 1: Determination of Refractive Index
Causality: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength. It is highly sensitive to impurities, making it an excellent, rapid method for quality control.
Methodology:
-
Instrument Calibration: Calibrate a digital refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water (n²⁰/D ≈ 1.3330).
-
Temperature Control: Ensure the instrument's prism is set to and has stabilized at 20°C, as refractive index is temperature-dependent.
-
Sample Application: Apply 1-2 drops of this compound directly onto the clean, dry prism surface.
-
Measurement: Close the prism and allow the sample temperature to equilibrate for 60 seconds. View the scale through the eyepiece (or on the digital display) and record the refractive index at the sodium D-line (589 nm).
-
Cleaning: Thoroughly clean the prism with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue.
Protocol 2: Spectroscopic Characterization via FT-IR
Causality: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is used to confirm the presence of key functional groups, thereby verifying the compound's fundamental structure.
Methodology:
-
Sample Preparation: As the compound is a liquid, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place one drop of the neat liquid onto one plate and gently press the second plate on top to create a thin capillary film.
-
Background Scan: Place the empty, clean salt plates (or the empty ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify characteristic peaks. For this compound, one would expect to see:
-
C-H stretching (alkanes): ~2850-2960 cm⁻¹
-
N-H stretching (secondary amine): A moderate peak around 3300 cm⁻¹
-
C-N stretching (amines): ~1000-1250 cm⁻¹
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful technique for unambiguous structure elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C), and shimming is performed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton ratios), and splitting patterns (J-coupling) to assign protons to their respective positions in the molecule.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon backbone of the structure.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar piperazine derivatives provide essential guidance. Compounds in this class are often classified as irritants or corrosives. [4][5]
-
GHS Hazard Statements (Predicted): Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [1]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. [4]
Conclusion
This compound is a piperazine derivative with physicochemical properties that make it a valuable intermediate in chemical synthesis. Its molecular weight of 213.36 g/mol , predicted moderate lipophilicity (XLogP3-AA = 1.4), and basic nature are defining characteristics. [1]While many of its physical properties are currently based on high-quality computational models, this guide provides the necessary framework and experimental protocols for their empirical validation. A thorough characterization, following the outlined workflows for spectroscopy and physical measurement, is essential for any researcher intending to use this compound in a laboratory or developmental setting.
References
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National Center for Biotechnology Information. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. PubChem Compound Database. Retrieved from [Link]
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Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Loba Chemie. (n.d.). N-ETHYL PIPERAZINE. Retrieved from [Link]
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S. G. et al. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
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Al-Buriahi, A. K., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the piperazine derivative, N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine. The information presented herein is intended to support research and development activities by providing a detailed understanding of its chemical identity, structural characteristics, potential synthetic routes, and prospective pharmacological applications. The piperazine moiety is a cornerstone in modern medicinal chemistry, and understanding the nuances of its derivatives is critical for the innovation of novel therapeutics.[1]
Chemical Identity and Physicochemical Properties
The compound, colloquially known as 1-[2-(Dipropylamino)ethyl]piperazine, is systematically named N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[2] This nomenclature provides an unambiguous description of its molecular structure.
Molecular Structure and Identifiers
The structural formula of N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine is characterized by a central piperazine ring linked via an ethyl chain to a dipropylamino group.
| Identifier | Value | Source |
| IUPAC Name | N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine | PubChem[2] |
| CAS Number | 496808-01-6 | PubChem[2] |
| Molecular Formula | C₁₂H₂₇N₃ | PubChem[2] |
| Molecular Weight | 213.36 g/mol | PubChem[2] |
| SMILES | CCCN(CCC)CCN1CCNCC1 | PubChem[2] |
| InChI | InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3 | PubChem[2] |
Physicochemical Data (Computed)
The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in biological systems and for designing analytical methods.
| Property | Value | Source |
| XLogP3-AA | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[2] |
These computed values suggest that N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine possesses drug-like properties, with a balanced lipophilicity and a capacity for hydrogen bonding, which are important for receptor interactions and pharmacokinetic profiles.
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-N bond between the piperazine ring and the ethyl linker, suggesting piperazine and a suitable 2-(dipropylamino)ethyl halide or tosylate as the key synthons.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following is a generalized, two-step protocol based on common organic synthesis techniques for producing similar N-substituted piperazines. This protocol is illustrative and would require optimization and validation.
Step 1: Synthesis of 2-(Dipropylamino)ethyl Chloride
-
To a solution of N,N-dipropylethanolamine in an appropriate aprotic solvent (e.g., dichloromethane), add a halogenating agent such as thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(dipropylamino)ethyl chloride.
Step 2: N-Alkylation of Piperazine
-
Dissolve piperazine in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger.
-
Add the 2-(dipropylamino)ethyl chloride from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product, N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine.
Caption: Proposed two-step synthesis workflow.
Potential Pharmacological Significance and Applications
The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[1] Derivatives of piperazine are known to exhibit a range of pharmacological effects, including but not limited to antipsychotic, antidepressant, and anxiolytic activities.[3]
Anticipated Biological Activity
Given the structural motifs present in N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine, it is plausible to hypothesize its interaction with various biological targets, particularly within the central nervous system. The tertiary amine of the dipropylamino group and the secondary amine of the piperazine ring can act as proton acceptors, influencing the compound's pharmacokinetic profile and its ability to interact with receptors and enzymes.
While no specific biological data for this compound is publicly available, related structures containing an N-arylpiperazine moiety have shown affinity for dopamine and serotonin receptors. For instance, certain N-substituted piperazine analogues have been investigated as high-affinity ligands for dopamine D2 and D3 receptors.[4]
Potential Therapeutic Areas
Based on the activities of other piperazine-containing compounds, potential therapeutic applications for N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine could be explored in:
-
Neuropharmacology: As a modulator of neurotransmitter systems.
-
Oncology: N-heterocycles are considered desirable scaffolds for the development of novel anticancer agents.[5]
-
Antimicrobial Research: Piperazine derivatives have been synthesized and screened for their antimicrobial activity.[6]
Further research through in vitro and in vivo screening is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Experimental Protocols for Evaluation
To characterize the biological activity of N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine, a series of standard in vitro and in vivo assays can be employed.
In Vitro Receptor Binding Assay (Hypothetical)
This protocol describes a general method for assessing the binding affinity of the compound to a specific G-protein coupled receptor (GPCR), for example, the dopamine D3 receptor, which is a common target for piperazine derivatives.[4]
Objective: To determine the inhibition constant (Ki) of the test compound for the dopamine D3 receptor.
Materials:
-
HEK-293 cells expressing the human dopamine D3 receptor.
-
[³H]Spiperone (radioligand).
-
Test compound (N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the D3 receptor.
-
In a 96-well plate, add a fixed concentration of [³H]Spiperone, varying concentrations of the test compound, and the cell membrane preparation in the binding buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Analytical Method for Quantification
For pharmacokinetic studies, a sensitive and specific analytical method is required to quantify the compound in biological matrices. A liquid chromatography-mass spectrometry (LC-MS) method would be a suitable approach.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
General Procedure:
-
Sample Preparation: Perform protein precipitation or solid-phase extraction of the biological sample (e.g., plasma) to remove interferences.
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and an internal standard for quantification.
Safety and Handling
While specific toxicity data for N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine is not available, it is prudent to handle it with the care afforded to other piperazine derivatives.
Hazard Identification (Predicted)
Based on aggregated GHS information for this compound from the ECHA C&L Inventory, the following hazards are noted, although the percentage of notifications for each hazard varies.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Recommended Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine is a piperazine derivative with potential for further investigation in drug discovery and development. Its structural features suggest possible interactions with key biological targets, particularly within the central nervous system. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a framework for its biological evaluation. Further empirical studies are essential to fully characterize its pharmacological profile and unlock its therapeutic potential.
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Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-[2-(Dipropylamino)ethyl]piperazine
This guide provides an in-depth analysis of the spectroscopic data for 1-[2-(Dipropylamino)ethyl]piperazine, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Understanding the spectral signature of this compound is fundamental for its identification, purity assessment, and structural elucidation. This document offers a detailed examination of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, grounded in established scientific principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound is a tertiary amine featuring a piperazine ring linked via an ethyl chain to a dipropylamino group. Its molecular formula is C₁₂H₂₇N₃, with a monoisotopic mass of 213.2205 amu. The presence of multiple nitrogen atoms and alkyl chains dictates its characteristic spectroscopic behavior.
To facilitate the discussion of the spectroscopic data, the atoms in the molecule are numbered as follows:
Elucidating the Mechanism of Action of 1-[2-(Dipropylamino)ethyl]piperazine: A Technical Guide to Plausible Hypotheses and Experimental Validation
Executive Summary
1-[2-(Dipropylamino)ethyl]piperazine is a synthetic compound belonging to the piperazine class, a scaffold renowned for its prevalence in centrally active pharmacological agents.[1] While the precise mechanism of action for this specific molecule remains uncharacterized, its structural motifs suggest a high probability of interaction with key neurotransmitter systems. This guide delineates three primary, evidence-based hypotheses for its molecular mechanism: (I) modulation of serotonergic pathways, (II) interaction with dopaminergic systems, and (III) engagement of sigma (σ) receptors. We provide a comprehensive framework for systematically investigating these hypotheses, detailing the causal logic behind experimental choices and presenting robust, self-validating protocols for target identification and functional characterization. The objective is to equip researchers with a rigorous, actionable strategy to deconstruct the pharmacological profile of this and similar novel chemical entities.
Introduction
1.1 The Piperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it an exceptionally versatile building block in medicinal chemistry. Derivatives of this scaffold have yielded a wide array of successful drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, anxiolytics, and opioids.[1][3] This history establishes a strong precedent for investigating novel piperazine-containing compounds as potential neuromodulators.
1.2 Chemical Structure and Properties of this compound
The subject of this guide is this compound. Its structure features a basic piperazine core, N-substituted with a flexible ethyl chain terminating in a tertiary dipropylamino group. This combination of a piperazine moiety (common in CNS ligands) and a dialkylaminoethyl side chain suggests potential interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
-
IUPAC Name: 1-(2-(dipropylamino)ethyl)piperazine
-
Molecular Formula: C12H27N3
-
Key Features:
-
A piperazine ring, a common pharmacophore for CNS targets.
-
A flexible ethyl linker.
-
A tertiary amine (dipropylamino), which is typically protonated at physiological pH, facilitating electrostatic interactions with receptor binding pockets.
-
1.3 The Uncharacterized Profile: Rationale for Mechanistic Investigation
The absence of a defined pharmacological profile for this compound necessitates a structured and hypothesis-driven investigation. Elucidating its mechanism of action is a critical step in determining its potential therapeutic utility or toxicological risk. The following sections outline the most plausible molecular hypotheses based on established structure-activity relationships of the piperazine class and provide a detailed roadmap for their experimental validation.
Core Mechanistic Hypotheses
Based on extensive analysis of the piperazine pharmacophore in the scientific literature, we propose three convergent, yet distinct, mechanistic hypotheses. The following experimental workflow provides a high-level overview of the validation strategy.
Figure 1: A tiered experimental workflow for elucidating the mechanism of action.
2.1 Hypothesis I: Modulation of Serotonergic Pathways
Rationale: Arylpiperazines are classic serotonergic agents.[4] While this compound is not an arylpiperazine, the piperazine core itself is a key structural element in many ligands that bind with high affinity to serotonin (5-HT) receptors and the serotonin transporter (SERT).[3][5]
Potential Primary Targets:
-
5-HT1A Receptor: A Gi-coupled autoreceptor. Agonism typically leads to decreased neuronal firing.
-
5-HT2A Receptor: A Gq-coupled receptor involved in excitatory neurotransmission.
-
Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synapse.
Proposed Signaling Cascade: If the compound acts as a 5-HT1A agonist, it would couple to Gi proteins, inhibit adenylyl cyclase, and decrease intracellular cyclic AMP (cAMP) levels.[6] Conversely, as a 5-HT2A agonist, it would activate the Gq pathway, leading to phospholipase C (PLC) activation and subsequent increases in inositol trisphosphate (IP3) and intracellular calcium [Ca2+].[6][7]
Figure 2: Potential serotonergic signaling pathways.
2.2 Hypothesis II: Interaction with Dopaminergic Systems
Rationale: The piperazine moiety is integral to numerous dopamine (DA) receptor ligands and dopamine transporter (DAT) inhibitors.[8][9] For instance, the GBR class of DAT inhibitors features a 1,4-disubstituted piperazine core.[8] The structural similarity warrants a thorough investigation of dopaminergic targets.
Potential Primary Targets:
-
Dopamine D2 Receptor: A Gi-coupled receptor that is a primary target for antipsychotic medications.[10][11]
-
Dopamine Transporter (DAT): Manages dopamine clearance from the synapse and is the primary target for psychostimulants.
Proposed Signaling Cascade: Interaction with D2 receptors would likely involve Gi protein coupling, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels, similar to the 5-HT1A pathway.[10] Inhibition of DAT would lead to increased synaptic dopamine concentrations.
Figure 3: Potential dopaminergic signaling pathways.
2.3 Hypothesis III: Engagement of Sigma (σ) Receptors
Rationale: Sigma receptors are not classical GPCRs but unique intracellular proteins, primarily located at the endoplasmic reticulum, that are involved in cellular stress responses and modulation of other receptor systems.[12] A significant number of piperazine-containing compounds have been identified as high-affinity sigma receptor ligands.[13][14]
Potential Primary Targets:
-
Sigma-1 (σ1) Receptor: An intracellular chaperone protein that modulates calcium signaling and ion channels.
-
Sigma-2 (σ2) Receptor: Implicated in cell proliferation and signaling pathways.
Proposed Signaling Cascade: The mechanism of sigma receptors is complex. Ligand binding to the σ1 receptor can modulate the function of other receptors (like NMDA receptors) and influence intracellular calcium homeostasis. Experimental validation typically focuses on confirming high-affinity binding as a first step, followed by more complex functional assays related to neuroprotection or cell viability.
Integrated Experimental Protocols
The following protocols provide a self-validating framework for testing the core hypotheses. They are designed to first establish binding affinity (Tier 1) and then confirm functional activity (Tier 2).
3.1 Tier 1 Protocol: Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin, dopamine, and sigma receptors and transporters.
Causality: This is the foundational experiment. A compound cannot have a direct functional effect on a receptor without first binding to it. This assay quantifies the strength of that interaction. By screening against a panel, we efficiently identify the most likely primary targets for further investigation.
-
Preparation of Membranes: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably overexpressing a single human receptor target (e.g., 5-HT1A, D2, σ1).
-
Assay Setup: In a 96-well filter plate, combine:
-
Receptor-expressing cell membranes (5-20 µg protein/well).
-
A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2) at approximately its Kd value.
-
A range of concentrations of the unlabeled test compound (this compound), typically from 0.1 nM to 10 µM.
-
-
Controls (Self-Validation):
-
Total Binding: Membranes + radioligand only (no competitor).
-
Non-Specific Binding (NSB): Membranes + radioligand + a high concentration (e.g., 10 µM) of a known, potent, unlabeled ligand for that target. This defines the background signal.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of the plate through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to minimize NSB.[15]
-
Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 Tier 2 Protocol: cAMP Accumulation Assay
Objective: To determine the functional effect (agonist, antagonist, or inverse agonist activity) of the compound on Gi- and Gs-coupled receptors identified as hits in Tier 1 (e.g., 5-HT1A, D2).
Causality: Binding does not equal function. This assay directly measures the downstream consequence of receptor engagement. A decrease in cAMP production upon compound application confirms Gi-coupled agonism.[18]
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., human D2). Culture cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well white opaque plate and allow them to adhere overnight.
-
Assay Procedure (for Gi-coupled agonism):
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This stimulates a high level of cAMP production, against which inhibition can be measured.
-
Incubate for 30-60 minutes at 37°C.
-
-
Controls (Self-Validation):
-
Basal Control: Cells only (no forskolin, no compound).
-
Stimulated Control: Cells + forskolin (represents 100% signal).
-
Positive Control: Cells + forsklin + a known agonist for the receptor (to confirm assay performance).
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[19]
-
Data Analysis:
-
Normalize the data to the stimulated (100%) and basal (0%) controls.
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
3.3 Tier 2 Protocol: Calcium Flux Assay
Objective: To determine the functional effect of the compound on Gq-coupled receptors identified as hits in Tier 1 (e.g., 5-HT2A).
Causality: This assay measures a key downstream event of Gq pathway activation. An increase in intracellular calcium concentration upon compound application is direct evidence of Gq-coupled agonism.[7]
-
Cell Culture and Plating: Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., human 5-HT2A) and plate in a 384-well black-walled, clear-bottom plate.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Controls (Self-Validation):
-
Negative Control: Wells with buffer addition only, to measure baseline fluorescence.
-
Positive Control: Wells with a known agonist (e.g., serotonin) to confirm cell and receptor responsiveness.
-
-
Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject increasing concentrations of the test compound into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over 1-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Data Synthesis and Interpretation
4.1 Quantitative Data Summary
The results from the proposed experiments should be consolidated into a clear, comparative table to build a comprehensive pharmacological profile.
| Target | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, % of Control) |
| Serotonin | ||||
| 5-HT1A | Value from 3.1 | cAMP Inhibition | Value from 3.2 | Value from 3.2 |
| 5-HT2A | Value from 3.1 | Calcium Flux | Value from 3.3 | Value from 3.3 |
| SERT | Value from 3.1 | N/A (Uptake Assay) | (Value from uptake assay) | (Value from uptake assay) |
| Dopamine | ||||
| D2 | Value from 3.1 | cAMP Inhibition | Value from 3.2 | Value from 3.2 |
| DAT | Value from 3.1 | N/A (Uptake Assay) | (Value from uptake assay) | (Value from uptake assay) |
| Sigma | ||||
| σ1 | Value from 3.1 | N/A | N/A | N/A |
| σ2 | Value from 3.1 | N/A | N/A | N/A |
4.2 Building a Pharmacological Profile
Interpreting the data from this table allows for a holistic understanding of the compound's mechanism.
-
Primary Mechanism: The target with the highest affinity (lowest Ki) and highest potency (lowest EC50/IC50) is likely the primary mechanism of action.
-
Selectivity: By comparing the Ki values across different targets, one can determine the compound's selectivity profile. A compound with a Ki of 10 nM for D2 and >1000 nM for all other targets is considered highly selective for D2.
-
Polypharmacology: If the compound displays high affinity and potency at multiple targets (e.g., 5-HT1A and D2), it is considered a "multi-target" or "dirty" drug. This is not inherently negative and can be therapeutically beneficial, as seen with many atypical antipsychotics.
-
Activity Type: The functional assays define the nature of the interaction. An EC50 value in the cAMP or calcium flux assay indicates agonism. If the compound only shows activity when co-incubated with a known agonist (in an antagonist-mode assay), it is an antagonist.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to systematically unravel the mechanism of action for this compound. By integrating binding and functional assays, researchers can move beyond simple affinity measurements to build a nuanced pharmacological profile, defining the compound's primary targets, selectivity, and functional consequences of receptor engagement. The results of these in vitro studies will provide the critical foundation for subsequent investigations, including in vivo animal models of behavior, pharmacokinetic profiling, and ultimate determination of the compound's therapeutic potential.
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Basagni, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[2-(Dipropylamino)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 1-[2-(Dipropylamino)ethyl]piperazine, a tertiary amine containing a piperazine moiety. This compound and its analogs are of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide range of biologically active molecules. The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both success and safety in the laboratory setting.
Introduction
The piperazine ring is a common structural motif in numerous pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability. The introduction of various substituents onto the piperazine nitrogen atoms allows for the fine-tuning of a compound's pharmacological profile. This compound is a disubstituted piperazine with potential applications as a chemical intermediate or as a lead compound in drug discovery programs. This guide will detail a reliable synthetic protocol for its preparation via N-alkylation of piperazine with a suitable alkylating agent.
Synthetic Strategy: N-Alkylation via Nucleophilic Substitution
The most direct and widely employed method for the synthesis of N-alkylated piperazines is through nucleophilic substitution.[1] This strategy involves the reaction of piperazine, acting as a nucleophile, with an alkyl halide. In this protocol, we will utilize a two-step process: first, the synthesis of the alkylating agent, 2-(dipropylamino)ethyl chloride, from 2-(dipropylamino)ethanol, followed by its reaction with an excess of piperazine to yield the desired product. The use of excess piperazine is a critical control measure to minimize the formation of the dialkylated byproduct.[1]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-(Dipropylamino)ethyl chloride hydrochloride
This procedure is adapted from the general synthesis of 2-dialkylaminoethyl chlorides.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Dipropylamino)ethanol | 159.28 | 31.86 g | 0.20 |
| Thionyl chloride (SOCl₂) | 118.97 | 26.2 g (16 mL) | 0.22 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(dipropylamino)ethanol dissolved in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride, dissolved in 100 mL of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of approximately 1 hour. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and generates significant amounts of HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully add the reaction mixture to 200 mL of ice-cold diethyl ether to precipitate the hydrochloride salt.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield 2-(dipropylamino)ethyl chloride hydrochloride.
Part 2: Synthesis of this compound
This N-alkylation protocol is based on established methods for piperazine alkylation.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperazine, anhydrous | 86.14 | 51.68 g | 0.60 |
| 2-(Dipropylamino)ethyl chloride hydrochloride | 214.18 | 21.42 g | 0.10 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| Toluene | 92.14 | 250 mL | - |
| Deionized water | 18.02 | 50 mL | - |
Procedure:
-
Piperazine Solution: In a 500 mL round-bottom flask, dissolve piperazine in 250 mL of toluene.
-
Liberation of Free Base: In a separate beaker, dissolve 2-(dipropylamino)ethyl chloride hydrochloride and sodium hydroxide in 50 mL of deionized water. Cool the solution in an ice bath and extract the free base into 50 mL of toluene. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Reaction: Add the dried toluene solution of 2-(dipropylamino)ethyl chloride to the piperazine solution. Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated piperazine hydrochloride.
-
Extraction: Wash the filtrate with deionized water (3 x 100 mL) to remove excess piperazine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage.[4] May cause an allergic skin reaction.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.
-
Toluene and Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and contact with skin.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the final product.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure anhydrous conditions. Use a larger volume of ether for precipitation. |
| Formation of dialkylated product | Insufficient excess of piperazine. | Increase the molar excess of piperazine to 8-10 equivalents. |
| Incomplete reaction in Step 2 | Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reflux time if necessary. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this compound for further investigation in their drug discovery and development endeavors. The rationale provided for each step is intended to empower the user to understand the underlying chemistry and troubleshoot effectively.
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Porta, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5874. [Link]
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Adkins, H., & Billica, H. R. (1948). Preparation of acetaldehyde diethyl acetal. Organic Syntheses, 28, 1. [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
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Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Li, J., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 5035. [Link]
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McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
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Wikipedia. (n.d.). Aminoethylpiperazine. [Link]
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ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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Application Notes and Protocols for the Purification of 1-[2-(Dipropylamino)ethyl]piperazine
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Purity for 1-[2-(Dipropylamino)ethyl]piperazine
This compound is a substituted piperazine derivative, a class of compounds with significant pharmacological relevance.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can arise from the synthesis process, degradation, or storage, can alter the compound's biological activity, introduce toxicity, and affect its stability and formulation.[2] Therefore, robust and reproducible purification methods are paramount in both research and manufacturing settings to ensure the final product meets stringent quality standards.
This comprehensive guide provides a detailed exploration of various purification strategies for this compound, grounded in fundamental chemical principles. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for understanding and optimizing the purification process.
Understanding the Target Molecule and Potential Impurities
Before devising a purification strategy, it is essential to understand the physicochemical properties of this compound and the likely impurities that may be present.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H27N3 | [3] |
| Molecular Weight | 213.36 g/mol | [3] |
| Boiling Point | Likely high due to molecular weight and hydrogen bonding potential. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from piperazine's solubility[1][4] |
| Basicity (pKa) | Expected to have two pKa values, similar to piperazine (pKa1 ≈ 5.3, pKa2 ≈ 9.7). | Inferred from piperazine data[4] |
Potential Impurities
Impurities in a sample of this compound can originate from several sources, primarily the synthetic route. Common synthetic pathways for N-alkylpiperazines may involve the reaction of piperazine with an appropriate alkyl halide.[5]
Potential impurities could include:
-
Starting materials: Unreacted piperazine and 1-bromo-2-(dipropylamino)ethane (or a similar electrophile).
-
By-products of N-alkylation: Dialkylated piperazine (quaternary ammonium salts) or products from side reactions.
-
Degradation products: Formed through oxidation or other decomposition pathways.
-
Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis.
Purification Strategies: A Multi-faceted Approach
The purification of this compound, a tertiary amine, can be approached through several effective methods. The choice of method will depend on the nature and quantity of the impurities, the desired purity level, and the scale of the operation.
Distillation: For Thermally Stable, Volatile Compounds
Fractional distillation is a powerful technique for separating compounds with different boiling points. Given that many N-alkylpiperazines can be purified by distillation, this method is a primary consideration for this compound, provided it is thermally stable.[5]
Causality: The separation is based on the principle that at a given temperature, the vapor phase will be enriched in the more volatile component. By carefully controlling the temperature and pressure (vacuum distillation is often employed for high-boiling point amines to prevent decomposition), a high degree of purification can be achieved.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect and discard the initial fraction, which will likely contain lower-boiling impurities.
-
Product Collection: Collect the fraction that distills at a constant temperature. This corresponds to the purified this compound.
-
Termination: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Workflow for Vacuum Fractional Distillation
Caption: Workflow for vacuum fractional distillation.
Column Chromatography: For High-Resolution Separation
Flash column chromatography is a versatile technique for purifying organic compounds, particularly when dealing with non-volatile or thermally sensitive impurities. For basic amines like this compound, special considerations are necessary to prevent interactions with the acidic silica gel stationary phase.[6][7]
Causality: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or solvent mixture). To mitigate the strong interaction between the basic amine and acidic silica, a competing base (e.g., triethylamine) is often added to the mobile phase, or an amine-functionalized silica is used.[7][8]
Experimental Protocol: Flash Chromatography with Amine Deactivation
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pack the column with the slurry.
-
Mobile Phase Preparation: Prepare the mobile phase containing a small percentage (e.g., 0.1-1%) of an amine like triethylamine to neutralize the acidic sites on the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Apply pressure to the column and begin eluting the sample.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Flash Chromatography
Caption: Workflow for flash chromatography.
Crystallization/Salt Formation: Exploiting Differential Solubility
Crystallization is an effective method for purifying solid compounds. If this compound is a solid at room temperature or forms stable crystalline salts, this technique can yield highly pure material. The formation of a salt, such as a hydrochloride or acetate, can be particularly advantageous as salts often have well-defined crystal lattices and different solubility profiles from the free base and impurities. A method for purifying piperazine involves precipitating it as the diacetate salt from acetone.[9]
Causality: This method relies on the principle that the desired compound will be less soluble in a particular solvent system than the impurities. As a saturated solution cools, the compound with the lower solubility will crystallize out, leaving the impurities in the solution.
Experimental Protocol: Purification via Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., acetone).
-
Acid Addition: Slowly add a stoichiometric amount of an acid (e.g., hydrochloric acid or acetic acid) to the solution to form the corresponding salt.
-
Precipitation: The salt will precipitate out of the solution. The mixture may need to be cooled to maximize the yield.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent in which it has high solubility.
-
Crystallization: Allow the solution to cool slowly to form crystals.
-
Final Isolation: Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.
-
Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the this compound, which can then be extracted with an organic solvent.
Workflow for Purification via Salt Formation
Caption: Workflow for purification via salt formation.
Analytical Methods for Purity Assessment
The purity of this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to determine the percentage purity and identify volatile impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used for both qualitative and quantitative analysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.
Conclusion
The purification of this compound is a critical step in its preparation for research and development. The choice of purification method—distillation, chromatography, or crystallization—should be guided by the nature of the impurities, the required purity level, and the scale of the operation. A combination of these techniques may be necessary to achieve the desired purity. The protocols and workflows provided in this guide offer a solid foundation for developing a robust and efficient purification strategy.
References
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Wikipedia. Piperazine. [Link]
-
Kulkarni, A. A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3429. [Link]
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ResearchGate. How to extract/isolate piperazine from water without distillation?. [Link]
-
Pharmaffiliates. Ropinirole-impurities. [Link]
- Google Patents.
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Mishra, R., et al. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica, 2(2), 185-194. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
PubChem. 1-(2-Diisopropylaminoethyl)piperazine. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Google Patents.
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ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
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Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]
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International Journal of Pharmacy and Technology. A Review on Analytical Methods for Piperazine Determination. [Link]
- Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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RSC Publishing. Crystalline products of CO2 capture by piperazine aqueous solutions. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]
-
ResearchGate. Synthesis of [3-[2-(Dimethylamino)ethyl]-2-[[ [3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl] -N-methylmethanesulfonamide — The Main Sumatriptane Impurity. [Link]
- Google Patents.
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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RSC Publishing. Analytical Methods. [Link]
- Google Patents.
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ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]
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PubChem. N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. [Link]
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Biotage. Is there an easy way to purify organic amines?. [Link]
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Application Note: Comprehensive Analytical Characterization of 1-[2-(Dipropylamino)ethyl]piperazine
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 1-[2-(Dipropylamino)ethyl]piperazine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen methodology and provides robust, step-by-step protocols for immediate application.
Introduction and Rationale
A multi-faceted analytical approach is essential because no single technique can provide a complete profile of a compound. Purity, in particular, requires orthogonal methods (i.e., methods based on different chemical principles) to detect a wide range of potential impurities, including starting materials, by-products, and degradation products. This guide establishes a logical workflow for achieving a full, verifiable characterization.
Synthesis Pathway and Potential Impurities
Understanding the synthetic origin of this compound is crucial for identifying potential process-related impurities. A common synthetic route is the N-alkylation of piperazine with a suitable electrophile, such as 2-(dipropylamino)ethyl chloride.[1]
Common Synthesis Route:
-
Nucleophilic Substitution: Reaction of excess piperazine with 1-chloro-2-(dipropylamino)ethane. The use of excess piperazine minimizes the formation of the di-substituted by-product.
Key Potential Impurities:
-
Piperazine (Starting Material): Unreacted piperazine is a likely impurity.
-
1-Chloro-2-(dipropylamino)ethane (Starting Material): Unreacted alkylating agent.
-
1,4-bis[2-(Dipropylamino)ethyl]piperazine (Di-substituted By-product): Formed when a second molecule of the alkylating agent reacts with the product.[2][3]
-
Degradation Products: Oxidation or hydrolysis products, particularly if the compound is subjected to harsh conditions.
// Nodes Piperazine [label="Piperazine\n(Starting Material 1)"]; AlkylatingAgent [label="1-Chloro-2-(dipropylamino)ethane\n(Starting Material 2)"]; Reaction [shape=ellipse, label="Nucleophilic\nSubstitution", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n(Target Molecule)", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted Piperazine", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Di-substituted By-product\n(1,4-bis[2-(...)]piperazine)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Piperazine -> Reaction; AlkylatingAgent -> Reaction; Reaction -> Product [label="Desired Path"]; Reaction -> Impurity1 [label="Process Impurity"]; Product -> Impurity2 [label="By-product Formation\n(Non-stoichiometric control)"]; } } Caption: Potential Synthesis and Impurity Pathway.
Integrated Analytical Workflow
A systematic workflow ensures all aspects of the compound's quality are assessed. The proposed sequence leverages the strengths of each technique, starting with identity confirmation and moving to quantitative purity and assay determination.
// Connections FTIR -> GCMS_ID [style=invis]; GCMS_ID -> NMR -> HPLC -> GCMS_Purity; } } Caption: Integrated Characterization Workflow.
Experimental Protocols
Technique 1: Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments in the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm using proton decoupling.
-
-
Data Analysis: Integrate the proton signals and assign them to the corresponding protons in the structure. Assign the carbon signals based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
| Assignment (¹H NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (propyl) | 0.8 - 1.0 | Triplet | 6H |
| CH₂ (propyl, middle) | 1.4 - 1.6 | Sextet | 4H |
| N-CH₂ (propyl) | 2.3 - 2.5 | Triplet | 4H |
| N-CH₂ (ethyl linker) | 2.5 - 2.7 | Triplet | 2H |
| N-CH₂ (ethyl linker) | 2.7 - 2.9 | Triplet | 2H |
| Piperazine CH₂ | 2.4 - 3.0 | Multiplet | 8H |
| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H |
| Assignment (¹³C NMR) | Predicted Chemical Shift (ppm) |
| CH₃ (propyl) | ~11 |
| CH₂ (propyl, middle) | ~20 |
| N-CH₂ (propyl) | ~53 |
| N-CH₂ (ethyl linker) | ~55 |
| N-CH₂ (ethyl linker) | ~58 |
| Piperazine CH₂ | ~46 |
| Piperazine CH₂ | ~54 |
Note: Predicted shifts are estimates and should be confirmed by experimental data. The two sets of piperazine carbons and protons may be distinct due to the asymmetric substitution.
Technique 2: Identity and Volatile Impurity Profiling by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides confirmation of the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for identity. It is also highly effective for separating and identifying volatile and semi-volatile impurities that may be present from the synthesis.[4][5]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
-
System Suitability: Inject a standard solution (e.g., a hydrocarbon mix) to verify column performance and resolution.
-
Instrumentation & Conditions:
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Split mode (e.g., 50:1) |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Analysis:
-
Confirm the retention time of the main peak against a reference standard.
-
Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 213.
-
Expected Fragmentation: Look for characteristic fragments resulting from cleavage of the piperazine ring and the ethyl-dipropylamine side chain. Key fragments would include ions corresponding to the dipropylaminoethyl moiety and the piperazine ring.
-
Search the NIST library for spectral matching.
-
Identify and quantify any impurity peaks based on their relative area percent.
-
Technique 3: Purity and Assay by HPLC with ELSD
Rationale: HPLC is the primary method for determining the purity and assay of pharmaceutical compounds. Since this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is ideal.[6][7] ELSD responds to any non-volatile analyte, making it suitable for this compound and its potential non-volatile impurities.
Protocol: HPLC-ELSD Method
-
Sample and Standard Preparation:
-
Standard: Accurately weigh ~25 mg of a qualified reference standard into a 25 mL volumetric flask and dilute with mobile phase.
-
Sample: Prepare the sample in the same manner.
-
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Instrumentation & Conditions:
| Parameter | Setting |
| HPLC Column | HILIC (Hydrophilic Interaction), e.g., Waters Atlantis HILIC Silica, 150 x 4.6 mm, 3 µm |
| Mobile Phase | 90:10 (v/v) Acetonitrile : 20 mM Ammonium Formate buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer | 40°C |
| ELSD Drift Tube | 60°C |
| ELSD Gas Flow | 1.5 SLM (Standard Liters per Minute) |
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Assay: Compare the peak area of the sample to that of the reference standard.
-
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
-
Technique 4: Functional Group Confirmation by FTIR Spectroscopy
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It provides a molecular "fingerprint" that can be used for quick identity verification against a reference standard.[4][8]
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a drop of the neat liquid sample can be placed between two salt (NaCl or KBr) plates.
-
Background Collection: Collect a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Sample Analysis: Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare the spectrum to a reference standard.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C-N Stretch (Amine) | 1020 - 1250 |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The orthogonal combination of NMR for structural verfication, GC-MS for identity and volatile impurity analysis, HPLC-ELSD for quantitative purity and assay, and FTIR for functional group confirmation establishes a robust quality control strategy. Adherence to these protocols will ensure that the material meets the stringent identity and purity requirements for its use in pharmaceutical development and manufacturing.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Al-Janabi, A. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Google Patents. (2014). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Analytical Chemistry: An Indian Journal. (n.d.). A validated stability indicating gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug samples. [Link]
-
Almaghrabi, M. (2015). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
PubChem. (n.d.). N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
Al-Otaibi, J. S., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
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Application Notes and Protocols: 1-[2-(Dipropylamino)ethyl]piperazine as a Potential Receptor Ligand
Introduction: The Piperazine Moiety as a Privileged Scaffold in Neuropharmacology
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties—a basic and hydrophilic character combined with a conformationally flexible yet constrained structure—make it an ideal building block for ligands targeting the central nervous system (CNS).[3] A vast body of literature demonstrates that piperazine derivatives exhibit high affinity and selectivity for a range of neurotransmitter receptors, most notably dopamine and serotonin receptors.[3][4][5][6]
This guide focuses on the potential of 1-[2-(Dipropylamino)ethyl]piperazine , a novel, uncharacterized piperazine derivative. Based on extensive structure-activity relationship (SAR) data from closely related analogs, we postulate that this compound is a promising candidate ligand for dopamine D2 and serotonin 5-HT1A receptors.[3][7][8] These receptors are critical targets in the therapeutic intervention of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[7][9][10]
The following application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this compound. The methodologies described herein are robust, self-validating, and grounded in established principles of receptor pharmacology.
Physicochemical Properties and Synthesis Outline
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. Below is a summary of the predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C14H31N3 | PubChem |
| Molecular Weight | 241.42 g/mol | PubChem |
| CAS Number | Not available | - |
| Predicted LogP | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: These properties are computationally predicted and should be experimentally verified.
Synthetic Strategy:
The synthesis of this compound can be approached through several established methods for N-alkylation of piperazines.[11][12] A common and efficient route involves the nucleophilic substitution of a suitable alkyl halide with piperazine.
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Postulated Biological Targets and Rationale
Based on the extensive literature on piperazine-containing compounds, we hypothesize that this compound will primarily interact with the following receptors:
-
Dopamine D2 Receptor (D2R): The piperazine moiety is a key pharmacophore in a multitude of D2R ligands, including both agonists and antagonists.[7][13] The affinity of these ligands is often modulated by the nature of the substituent on the piperazine nitrogen. The N-ethyl-dipropylamino group in the target compound is structurally similar to the side chains of known D2R ligands.[14]
-
Serotonin 5-HT1A Receptor: Many arylpiperazines are potent 5-HT1A receptor agonists.[5][6] While our target compound is an alkylpiperazine, the overall structure shares features with known 5-HT1A ligands, making this receptor a high-priority target for investigation.[8]
Application Notes & Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of this compound at its postulated receptor targets.
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor. The assay relies on the principle of competitive displacement of a radiolabeled antagonist by the unlabeled test compound.
Rationale: This assay provides a direct measure of the compound's ability to physically interact with the receptor. The use of a radiolabeled antagonist, such as [3H]-spiperone, allows for the determination of the affinity of a wide range of ligands, including agonists, antagonists, and partial agonists.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor.[15]
-
[3H]-Spiperone (radiolabeled antagonist).
-
Unlabeled haloperidol (for defining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer to each well.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For total binding, add vehicle control.
-
For non-specific binding, add a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Add a constant concentration of [3H]-spiperone to all wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for the Dopamine D2 Receptor Radioligand Binding Assay.
Protocol 2: In Vitro Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol is analogous to the D2R binding assay but is optimized for the serotonin 5-HT1A receptor.
Rationale: Similar to the D2R assay, this method will determine the binding affinity of the test compound for the 5-HT1A receptor.[4] Using a well-characterized radioligand like [3H]-8-OH-DPAT (an agonist) can provide insights into the compound's interaction with the high-affinity state of the receptor, which is typically coupled to G-proteins.[8]
Materials:
-
HEK-293 cells stably expressing the human serotonin 5-HT1A receptor.[9]
-
[3H]-8-OH-DPAT (radiolabeled agonist).
-
Unlabeled serotonin (5-HT) or a specific 5-HT1A antagonist (e.g., WAY-100635) for defining non-specific binding.
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.6).
-
Other materials as listed in Protocol 1.
Step-by-Step Methodology:
The methodology is essentially the same as described in Protocol 1, with the following key differences:
-
Cell Line: Use HEK-293 cells expressing the human 5-HT1A receptor.
-
Radioligand: Use [3H]-8-OH-DPAT.
-
Non-specific Binding: Use unlabeled 5-HT or WAY-100635.
-
Binding Buffer: Use the buffer formulation specified above.
The data analysis follows the same principles to determine the IC50 and Ki values for the 5-HT1A receptor.
Protocol 3: Functional [35S]GTPγS Binding Assay
This assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor.
Rationale: The binding of an agonist to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit, which is the initial step in signal transduction.[16] This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[17][18] An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.
Materials:
-
Membranes from cells expressing the receptor of interest (D2R or 5-HT1A).
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound (test compound).
-
A known full agonist for the receptor (e.g., dopamine for D2R, 8-OH-DPAT for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Other materials as listed in Protocol 1.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add assay buffer containing a fixed concentration of GDP.
-
To determine agonist activity, add increasing concentrations of this compound.
-
To determine antagonist activity, add a fixed concentration of a known agonist along with increasing concentrations of this compound.
-
For basal binding, add vehicle control.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Add the cell membranes.
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding a constant concentration of [35S]GTPγS to all wells.
-
Incubate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction and quantify the bound radioactivity as described in Protocol 1 (filtration and scintillation counting).
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding.
-
For agonist activity, plot the stimulation of [35S]GTPγS binding as a function of the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist activity, determine the IC50 value for the inhibition of agonist-stimulated binding and calculate the Kb using the appropriate pharmacological models.
-
Figure 3: Simplified signaling pathway for GPCR activation measured by the [35S]GTPγS binding assay.
Data Interpretation and Summary
The data generated from these protocols will provide a comprehensive pharmacological profile of this compound. The results can be summarized in the following table:
| Receptor | Assay Type | Parameter | Predicted Value |
| Dopamine D2 | Radioligand Binding | Ki (nM) | To be determined |
| [35S]GTPγS Binding | EC50 (nM) | To be determined | |
| Emax (%) | To be determined | ||
| Serotonin 5-HT1A | Radioligand Binding | Ki (nM) | To be determined |
| [35S]GTPγS Binding | EC50 (nM) | To be determined | |
| Emax (%) | To be determined |
A low Ki value indicates high binding affinity. In the functional assay, a low EC50 value indicates high potency, and the Emax value (relative to a known full agonist) will classify the compound as a full agonist, partial agonist, or antagonist.
Conclusion
While this compound is a novel chemical entity without a published pharmacological profile, its structural similarity to a well-established class of CNS-active compounds makes it a compelling candidate for investigation. The protocols outlined in this guide provide a robust and validated framework for elucidating its potential as a dopamine and/or serotonin receptor ligand. The successful application of these methodologies will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of piperazine-based compounds in neuropharmacology.
References
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Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
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PubChem. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- NIH Molecular Libraries Program. (2010). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
- Zhejiang Supor Pharmaceuticals Co., Ltd. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682–697. [Link]
- Rajput, S., et al. (2015). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action. Journal of Medicinal Chemistry, 58(15), 6096-6113.
- Ross, C. J., et al. (2018). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 114(8), 1919-1931.
- Ullrich, A., et al. (2023).
- Butini, S., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(17), 9335-9356.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Malmberg, A., & Strange, P. G. (2004). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. Neuropharmacology, 47(3), 406–418.
- Contu, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
- Caccia, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4987.
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Kulkarni, P. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Traynor, J. R., & Nahorski, S. R. (1995). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Molecular pharmacology, 47(5), 848–854.
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Saxena, M., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of medicinal chemistry, 33(11), 2970–2976.
- Wang, C., et al. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Materials Science and Engineering, 394, 022026.
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
- Bonde, M. M., et al. (2014). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Journal of biomolecular screening, 19(7), 1077–1086.
- Staroń, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7679.
- Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of medicinal chemistry, 33(7), 2028–2032.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Rajput, S., et al. (2015). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of medicinal chemistry, 58(15), 6096–6113.
-
Mayo Clinic. (2025). Piperazine (oral route). Retrieved from [Link]
- Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(2), 205–211.
- Maricq, A. V., & Church, R. M. (1983). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Journal of the experimental analysis of behavior, 39(2), 249–257.
-
DrugBank. (n.d.). 4-[2-(Dipropylamino)ethyl]indoline-2-one. Retrieved from [Link]
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Application Notes and Protocols for the Development of 1-[2-(Dipropylamino)ethyl]piperazine Derivatives
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability of drug candidates.[2] The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide focuses on the development of novel derivatives from the starting scaffold, 1-[2-(Dipropylamino)ethyl]piperazine, a tetra-amine with significant potential for the exploration of new chemical space and therapeutic applications.
The presence of a secondary amine on the piperazine ring and a tertiary amine on the ethyl side chain provides distinct handles for derivatization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired biological activities. This document provides detailed protocols for the synthesis, purification, and characterization of derivatives of this compound, along with methodologies for screening their potential anticancer and antihistaminic properties.
Strategic Derivatization of this compound
The secondary amine of the piperazine ring is the primary site for derivatization, offering a nucleophilic center for the introduction of a wide array of functional groups. The choice of derivatization strategy is guided by the desired therapeutic target and the anticipated impact of the modification on the molecule's overall properties.
Core Synthetic Strategies
Caption: Key synthetic routes for derivatizing this compound.
This guide will detail four primary synthetic transformations:
-
N-Alkylation: Introduction of alkyl, benzyl, or other carbon-based groups via nucleophilic substitution.
-
N-Acylation: Formation of amides through reaction with acylating agents.
-
Reductive Amination: A versatile method for creating N-alkyl derivatives from carbonyl compounds.[3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl derivatives.[4]
PART 1: SYNTHETIC PROTOCOLS
General Experimental Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous where indicated. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, with visualization by UV light and/or appropriate staining reagents.
Protocol 1: N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of 1-Benzyl-4-[2-(dipropylamino)ethyl]piperazine . The rationale for this derivatization is to introduce a bulky, lipophilic group that can influence receptor binding and pharmacokinetic properties.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of benzyl bromide (1.1 eq.) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.[5]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification Strategy:
Purification of tetra-amines can be challenging due to their basicity and potential for strong interaction with silica gel. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the separation.[6]
Protocol 2: N-Acylation with Benzoyl Chloride
This protocol details the synthesis of (4-(2-(Dipropylamino)ethyl)piperazin-1-yl)(phenyl)methanone . Acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperazine nitrogen.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add a solution of benzoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 3: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of 1-Benzyl-4-[2-(dipropylamino)ethyl]piperazine via a different route, demonstrating the versatility of reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) in portions.[8]
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination with 4-Chloroanisole
This protocol outlines the synthesis of 1-(4-Methoxyphenyl)-4-[2-(dipropylamino)ethyl]piperazine . This reaction is a powerful tool for forming C-N bonds and introducing aryl moieties.[9]
Materials:
-
This compound
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene to the flask, followed by this compound (1.2 eq.) and 4-chloroanisole (1.0 eq.).
-
Seal the reaction vessel and heat the mixture to 100°C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
PART 2: CHARACTERIZATION OF DERIVATIVES
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the newly introduced group (e.g., aromatic protons for the benzyl group) and shifts in the signals of the piperazine ring protons adjacent to the site of derivatization.
-
¹³C NMR: The carbon signals of the piperazine ring will also shift upon derivatization. New signals corresponding to the introduced moiety will be present. For example, in the ¹³C NMR spectrum of N-acylated piperazines, the amide carbonyl carbon typically appears around 160-170 ppm.[10]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which can provide further structural information. For piperazine derivatives, fragmentation often involves cleavage of the bonds to the nitrogen atoms and within the piperazine ring.[11]
PART 3: BIOLOGICAL SCREENING PROTOCOLS
The following protocols provide a starting point for evaluating the biological activity of the newly synthesized derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized piperazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.[12]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antihistaminic Activity: Histamine H1 Receptor Binding Assay
This radioligand binding assay measures the ability of the synthesized compounds to displace a known radiolabeled H1 antagonist from the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor
-
[³H]-Mepyramine (radiolabeled H1 antagonist)
-
Synthesized piperazine derivatives
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with various concentrations of the synthesized compounds and a fixed concentration of [³H]-mepyramine in the binding buffer.[13]
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]-mepyramine binding and determine the Ki value (the inhibitory constant) for each compound.
PART 4: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) INSIGHTS
Systematic derivatization and biological testing will allow for the development of a structure-activity relationship (SAR) profile.
Anticancer Activity:
-
Aryl Substituents: The nature and position of substituents on an N-aryl ring can significantly impact anticancer activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity to target proteins.[14]
-
Alkyl/Acyl Chains: The length and branching of N-alkyl or N-acyl chains can influence lipophilicity, which in turn affects cell permeability and interaction with hydrophobic binding pockets.
Antihistaminic Activity:
-
Basic Amine: A basic nitrogen atom is a common feature in H1 antagonists, as it is thought to interact with a key aspartate residue in the receptor. The pKa of the piperazine nitrogens will be a critical factor.
-
Aromatic Moieties: The presence of two aromatic rings is a common structural motif in first-generation antihistamines. The introduction of aryl or arylalkyl groups is a logical starting point for exploring H1 antagonist activity.[15]
Data Presentation
All quantitative data from the synthetic and biological evaluations should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Synthetic Yields
| Derivative | Synthetic Method | Yield (%) |
|---|---|---|
| 1-Benzyl-4-[2-(dipropylamino)ethyl]piperazine | N-Alkylation | e.g., 75% |
| (4-(2-(Dipropylamino)ethyl)piperazin-1-yl)(phenyl)methanone | N-Acylation | e.g., 82% |
| 1-Benzyl-4-[2-(dipropylamino)ethyl]piperazine | Reductive Amination | e.g., 68% |
| 1-(4-Methoxyphenyl)-4-[2-(dipropylamino)ethyl]piperazine | Buchwald-Hartwig | e.g., 55% |
Table 2: Biological Activity Data
| Derivative | Anticancer IC₅₀ (µM) (MCF-7) | Antihistamine Ki (nM) (H1 Receptor) |
|---|---|---|
| Compound X | e.g., 10.5 | e.g., 150 |
| Compound Y | e.g., 2.3 | e.g., 25 |
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. The detailed protocols and strategic considerations outlined herein are intended to empower researchers to explore the therapeutic potential of this versatile scaffold. By systematically applying these methodologies and analyzing the resulting SAR data, new lead compounds with promising anticancer and antihistaminic activities can be identified and optimized.
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. PubMed. [Link]
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ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]
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Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. PubMed. [Link]
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A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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REGIOSELECTIVE N-ACYLATION OF. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
- Process for the N-monoalkylation of piperazine.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. [Link]
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dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Publikationsserver der Universität Regensburg. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
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Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
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Benzoyl piperidine. Organic Syntheses. [Link]
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Myers Chem 115. Harvard University. [Link]
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The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Competition binding for the histamine H1 receptor by [³H]mepyramine and... ResearchGate. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[12][16]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. [Link]
-
Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PMC. [Link]
-
Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. PubMed. [Link]
- Method for preparation, refining and detection of N-benzoyl piperazidine.
-
ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. ResearchGate. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][12][15][17]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-(Dipropylamino)ethyl]piperazine
Welcome to the Technical Support Center for the synthesis of 1-[2-(Dipropylamino)ethyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for the synthesis of this compound:
-
Direct N-Alkylation: This is a classical approach involving the reaction of piperazine with a suitable 2-(dipropylamino)ethyl electrophile, typically 2-(dipropylamino)ethyl chloride. The primary challenge is controlling the selectivity between mono- and di-alkylation of the piperazine ring.
-
Reductive Amination: This method involves the reaction of piperazine with (dipropylamino)acetaldehyde in the presence of a reducing agent. This can be a milder alternative and can help avoid some of the challenges associated with alkyl halides.[1]
Q2: How can I favor the formation of the desired mono-alkylated product over the di-alkylated impurity?
Controlling the mono- to di-alkylation ratio is a critical aspect of this synthesis. Several strategies can be employed:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability towards mono-alkylation.[1] However, this necessitates an efficient method to remove the excess piperazine during work-up.
-
In Situ Formation of Piperazine Monohydrochloride: By reacting piperazine with one equivalent of an acid (like HCl), you can form the monoprotonated salt in situ. This effectively protects one of the nitrogen atoms from reacting, thereby favoring mono-alkylation.[2][3]
-
Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.[4]
Q3: What are the common side products I should be aware of?
The most common side product is the N,N'-bis[2-(dipropylamino)ethyl]piperazine, the di-alkylated product. Other potential impurities can arise from the starting materials or side reactions, such as unreacted piperazine, unreacted 2-(dipropylamino)ethyl chloride, or byproducts from the synthesis of the alkylating agent itself.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[4] A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) can separate the starting materials, the desired product, and the di-alkylated byproduct. Staining with ninhydrin can be used to visualize the spots, as primary and secondary amines will give a characteristic color.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive alkylating agent. 2. Insufficient reaction temperature or time. 3. Base is not strong enough or used in insufficient quantity. | 1. Synthesize fresh 2-(dipropylamino)ethyl chloride or verify the quality of the commercial material. 2. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC. 3. Use a stronger base (e.g., K2CO3, Et3N) and ensure at least two equivalents are used to neutralize the piperazine salt and scavenge the generated acid. |
| High Percentage of Di-alkylation Product | 1. Stoichiometry of piperazine to alkylating agent is close to 1:1 or 1:2. 2. High reaction concentration or temperature favoring the second alkylation. | 1. Increase the excess of piperazine to 5-10 equivalents. 2. Consider using the piperazine monohydrochloride method or a protecting group strategy. 3. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Difficulty in Isolating the Product from Excess Piperazine | Piperazine is highly water-soluble, making extraction challenging. | 1. Acid-base extraction: Acidify the reaction mixture to protonate all piperazine species and wash with an organic solvent to remove non-basic impurities. Then, carefully basify the aqueous layer and extract the product with an appropriate organic solvent (e.g., dichloromethane, chloroform). 2. Distillation: If the product is thermally stable, fractional vacuum distillation can be effective in separating it from the less volatile piperazine. |
| Product Remains in the Aqueous Layer During Work-up | The product is protonated and forming a salt, which is water-soluble. | This is a common issue. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Use a saturated solution of a strong base like sodium hydroxide. Multiple extractions with an organic solvent will be necessary. |
| Formation of a Tar-like Substance | Decomposition of the alkylating agent or side reactions at high temperatures. | 1. Ensure the alkylating agent is of good quality. 2. Conduct the reaction at a lower temperature for a longer period. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. |
Experimental Protocols
Method 1: Direct N-Alkylation using 2-(Dipropylamino)ethyl Chloride
This protocol focuses on using an excess of piperazine to favor mono-alkylation.
Step 1: Synthesis of 2-(Dipropylamino)ethyl Chloride Hydrochloride
This precursor is synthesized from 2-(dipropylamino)ethanol.
-
Materials:
-
2-(Dipropylamino)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(dipropylamino)ethanol (1 eq.) in anhydrous DCM.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.1 eq.) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude 2-(dipropylamino)ethyl chloride hydrochloride as a solid. This can be used in the next step without further purification.
-
Step 2: N-Alkylation of Piperazine
-
Materials:
-
Piperazine (anhydrous)
-
2-(Dipropylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add piperazine (5-10 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension and add 2-(dipropylamino)ethyl chloride hydrochloride (1 eq.) portion-wise.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue contains the desired product and excess piperazine. Proceed with purification.
-
Method 2: Reductive Amination
This method avoids the use of an alkyl halide.
Step 1: Synthesis of (Dipropylamino)acetaldehyde
This can be prepared by the oxidation of 2-(dipropylamino)ethanol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
Step 2: Reductive Amination with Piperazine
-
Materials:
-
Piperazine
-
(Dipropylamino)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2-3 eq.) in DCE.
-
Add (dipropylamino)acetaldehyde (1 eq.) to the solution.
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
-
Purification
Purification of this compound typically involves the following steps:
-
Acid-Base Work-up: As described in the troubleshooting table, this is crucial to separate the basic product from non-basic impurities and to manage the excess piperazine.
-
Vacuum Distillation: The final product is a liquid and can be purified by fractional distillation under reduced pressure. This is effective for removing less volatile impurities like the di-alkylated product and any remaining piperazine.
-
Chromatography: For small-scale synthesis or to achieve very high purity, column chromatography on silica gel may be employed, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent tailing.
Visualizations
Synthetic Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation synthesis.
Troubleshooting Logic: High Di-alkylation
Caption: Troubleshooting decision tree for high di-alkylation.
References
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
- Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubMed Central. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]
- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 1-[2-(Dipropylamino)ethyl]piperazine
Welcome to the technical support guide for the synthesis and optimization of 1-[2-(Dipropylamino)ethyl]piperazine. This document is designed for researchers, chemists, and process development professionals who are working with this molecule. Here, we address common challenges encountered during synthesis, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles, maximize yield and purity, and ensure the reproducibility of your results.
Section 1: Foundational Principles of the Synthesis
The synthesis of this compound is primarily achieved through the nucleophilic substitution (SN2) reaction between piperazine and an appropriate N,N-dipropylaminoethyl halide. Understanding the fundamentals of this reaction is the first step toward optimization.
Q1: What is the core chemical reaction for synthesizing this compound?
The most direct route is the N-alkylation of piperazine with a halo-functionalized ethylamine, such as 1-(2-chloroethyl)dipropylamine. This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
Q2: What are the primary challenges associated with this specific N-alkylation?
The symmetrical nature of piperazine presents the principal challenge: controlling selectivity. Since both nitrogen atoms are nucleophilic, the reaction can lead to a mixture of products. The key issues you will likely encounter are:
-
Poor Selectivity: Formation of the undesired 1,4-disubstituted byproduct, 1,4-bis[2-(dipropylamino)ethyl]piperazine.
-
Over-alkylation: The tertiary amine product can react further with the alkyl halide to form a quaternary ammonium salt, which complicates purification.[2]
-
Reaction Rate: Achieving a reasonable reaction rate without promoting side reactions.
-
Product Isolation: Separating the desired mono-substituted product from starting materials, byproducts, and salts.
Below is a diagram illustrating the primary synthetic challenge and the two strategic pathways to address it, which will be detailed in this guide.
Caption: Synthetic strategies for selective mono-alkylation.
Section 2: Troubleshooting Guide
This section addresses the most common problems in a direct question-and-answer format, providing actionable solutions based on chemical principles.
Problem 1: Low Product Purity - Significant Disubstitution
Q: My final product is contaminated with a significant amount of 1,4-bis[2-(dipropylamino)ethyl]piperazine. How can I improve the selectivity for the mono-substituted product?
A: This is the most prevalent issue and arises because after the first alkylation, the remaining -NH group in the product is still nucleophilic. There are two highly effective strategies to mitigate this:
-
Molar Ratio Adjustment (Statistical Control): The most straightforward approach is to use a large excess of piperazine (e.g., 5 to 10 molar equivalents) relative to the alkylating agent. By Le Châtelier's principle, this statistically favors the reaction of the alkyl halide with the more abundant starting piperazine over the mono-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Protecting Group Strategy (Chemical Control): This is the most robust method for ensuring mono-alkylation.[2] By temporarily "blocking" one of the piperazine nitrogens with a protecting group, you force the alkylation to occur at the other nitrogen. The most common protecting group for this purpose is tert-butoxycarbonyl (Boc). The sequence is:
-
Protection: React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.[2]
-
Alkylation: Perform the SN2 reaction on 1-Boc-piperazine. The Boc-protected nitrogen is non-nucleophilic, ensuring reaction occurs only at the free -NH site.
-
Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol), to yield the desired product as a salt.
-
Problem 2: Low or Stalled Reaction Conversion
Q: My reaction is very slow or stalls, leaving a large amount of unreacted starting material. What factors should I investigate?
A: Slow reaction rates are typically due to insufficient activation energy or poor nucleophilicity/electrophilicity. Consider the following factors:
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are strongly recommended.[3] They solvate the counter-ion of the base (e.g., K⁺ of K₂CO₃) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.[4] Protic solvents (like water or ethanol) can solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[5]
| Solvent Type | Examples | Impact on SN2 Rate | Rationale |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO, Acetone | Increases Rate | Solvates cations but not the amine nucleophile, enhancing nucleophilicity.[4] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates the amine via hydrogen bonding, shielding it and reducing reactivity. |
| Non-Polar | Toluene, Hexane | Low Rate | Poor solubility of reactants and salts often leads to a slow, heterogeneous reaction. |
-
Temperature: Increasing the reaction temperature provides the necessary activation energy. A good starting point is 60-80 °C. If the reaction is still slow, you can increase the temperature to reflux, but monitor carefully for byproduct formation.
-
Leaving Group: The reactivity of the alkyl halide depends on the leaving group ability (I > Br > Cl >> F). If you are using 1-(2-chloroethyl)dipropylamine and observing slow kinetics, consider synthesizing the bromo or iodo analogue. Alternatively, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide and accelerating the reaction.
-
Base: A base is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction.[6] If this acid is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.
Problem 3: Difficult Product Isolation and Purification
Q: The workup is messy, and I'm losing a lot of product. What is an effective purification strategy?
A: The product is a polyamine with a relatively high boiling point and good water solubility, especially when protonated. Standard purification can be tricky.
-
Acid-Base Extraction: This is the most effective method.
-
After the reaction, quench with water and make the solution basic (pH > 11) with NaOH or K₂CO₃ to ensure the product is in its free-base form.
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[7] Piperazine itself is also extracted, but the disubstituted product is more lipophilic.
-
To remove unreacted piperazine (if used in excess), you can perform a pH-controlled wash. Piperazine is more basic than the tertiary amine product, but this separation can be difficult. A better way is to acidify the combined organic extracts with dilute HCl. The desired product and unreacted piperazine will precipitate as hydrochloride salts or move to the aqueous phase.
-
-
Crystallization: If the product is obtained as a salt (e.g., after deprotection of a Boc-protected intermediate), recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an excellent purification method.
-
Vacuum Distillation: The free base of the product has a predicted boiling point around 72 °C at an unspecified low pressure, making high-vacuum distillation a viable option for purification if the product is thermally stable.[8]
The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting logic for common synthesis issues.
Section 3: FAQs on Parameter Optimization
Q: What is the optimal base for this reaction, and how much should be used?
A: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. K₂CO₃ is often preferred as it is inexpensive and easily removed by filtration. You need at least one equivalent of base for every equivalent of alkyl halide to neutralize the acid byproduct. Using 1.5-2.0 equivalents is common practice to ensure the reaction medium remains basic. If you are using a large excess of piperazine, it can serve as both the nucleophile and the base.
Q: Is it necessary to synthesize the 1-(2-chloroethyl)dipropylamine starting material?
A: While commercially available, it can also be synthesized in a two-step process:
-
Ethoxylation: React dipropylamine with ethylene oxide to form 2-(dipropylamino)ethanol.[9]
-
Chlorination: React the resulting alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or cyanuric chloride to yield 1-(2-chloroethyl)dipropylamine, typically as its hydrochloride salt.[9][10] This synthesis is analogous to methods used for similar chloroethylamine compounds.[10][11]
| Parameter | Recommendation | Rationale and Key Considerations |
| Piperazine : Halide Ratio | 5:1 to 10:1 (Direct) or 1:1.1 (Protected) | A large excess of piperazine minimizes disubstitution. With a protecting group, a near-stoichiometric ratio is used to conserve the more complex material. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Polar aprotic solvents accelerate SN2 reactions by effectively solvating cations while leaving the amine nucleophile reactive. |
| Base | K₂CO₃ (1.5-2.0 eq.) | Inexpensive, effective, and easily removed. Ensures piperazine remains deprotonated and nucleophilic. |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction to proceed at a practical rate without significant decomposition. Can be increased to reflux if needed. |
| Catalyst | KI or NaI (0.1 eq.) | Optional, but highly recommended when using an alkyl chloride to increase the reaction rate via the Finkelstein reaction. |
Section 4: Experimental Protocols
Protocol 1: Direct Alkylation with Excess Piperazine
This protocol prioritizes simplicity but requires efficient purification.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (10.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (solvent).
-
Addition: Add 1-(2-chloroethyl)dipropylamine hydrochloride (1.0 eq.) to the stirred suspension. If starting with the free base, the amount of K₂CO₃ can be reduced to 1.2 eq.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and basify to pH > 11 with 2M NaOH. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify further by vacuum distillation.
Protocol 2: Mono-Alkylation via N-Boc Protection
This protocol is more steps but provides superior selectivity and a cleaner product.
-
Protection: Dissolve piperazine (3.0 eq.) in dichloromethane (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM at 0 °C. Allow the mixture to warm to room temperature and stir overnight.[2] Purify by extraction to isolate 1-Boc-piperazine.
-
Alkylation: Dissolve 1-Boc-piperazine (1.0 eq.), 1-(2-chloroethyl)dipropylamine hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.) in acetonitrile. Heat to 80 °C and stir until the reaction is complete (monitor by TLC/GC-MS).
-
Workup: Cool, filter the salts, and concentrate the filtrate. The residue is the Boc-protected product, which can be purified by column chromatography if necessary.
-
Deprotection: Dissolve the Boc-protected product in a 4M solution of HCl in 1,4-dioxane or methanol. Stir at room temperature for 2-4 hours.
-
Isolation: Evaporate the solvent to obtain the product as its dihydrochloride salt. The salt can be recrystallized or converted to the free base by neutralizing with a base and extracting as described in Protocol 1.
References
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (Note: Describes a related synthesis using piperazine monohydrochloride).
- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Lai, L. L., et al. (2001). Synthesis of monosubstituted piperazine derivatives. Synthesis, 2001(3), 361-363. [Link]
- WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Matiushkin, D., & Kuranov, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7857. [Link]
-
Li, W., & Wang, Q. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]
- US6603003B2 - Method for the preparation of piperazine and its deriv
- US3682919A - Process for the prepar
-
Hanna, N. B., et al. (1989). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of medicinal chemistry, 32(8), 1805–1810. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- US2919275A - Purific
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. (n.d.). Investigation on the inclusion of 1-(2-aminoethyl) piperazine as a promoter on the equilibrium CO2 solubility of aqueous 2-amino-2-methyl-1-propanol. [Link]
- CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
-
Patsnap Synapse. (2024). What are the side effects of Piperazine?. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Zhou, G., et al. (2004). Preparation of 2-Chloroethyl Diisopropyl Ammonium Chloride. Academax. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
D. A. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–747. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Mayo Clinic. (2025). Piperazine (oral route) - Side effects & dosage. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Manufacturing Process Document. (n.d.). [Link]
-
MDPI. (n.d.). Optimizing the Synthesis of CO2-Responsive Polymers: A Kinetic Model Approach for Scaling Up. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
-
Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. [Link]
-
PubChem. (n.d.). N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. [Link]
-
DrugBank Online. (n.d.). 4-[2-(Dipropylamino)ethyl]indoline-2-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. This compound CAS#: 496808-01-6 [m.chemicalbook.com]
- 9. Preparation of 2-Chloroethyl Diisopropyl Ammonium Chloride-Academax [academax.com]
- 10. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-[2-(Dipropylamino)ethyl]piperazine
Welcome to the technical support center for the synthesis of 1-[2-(Dipropylamino)ethyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Our goal is to equip you with the necessary insights to improve yield, minimize impurities, and streamline your workflow.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Low Reaction Conversion: Why is my reaction stalling?
A common challenge in the N-alkylation of piperazine is incomplete conversion of the starting materials. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The reactivity of the 2-(dipropylamino)ethyl halide is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using an alkyl chloride, consider converting it to the more reactive bromide or iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Inadequate Base: The choice and amount of base are crucial for deprotonating the piperazine and driving the reaction forward.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used. Ensure the base is finely powdered and anhydrous to maximize its surface area and effectiveness.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. Ensure you are using at least a stoichiometric equivalent to the piperazine salt if you are starting from a hydrochloride salt.
-
-
Solvent Effects: The solvent plays a significant role in the reaction rate.
-
Polar Aprotic Solvents: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[1]
-
Alcohols: While ethanol or isopropanol can be used, they may lead to side reactions, such as the formation of ethers from the alkyl halide.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. It is recommended to start the reaction at room temperature and gently heat if the reaction is sluggish, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Formation of a Disubstituted Piperazine Byproduct: How can I improve mono-alkylation selectivity?
A frequent side reaction is the dialkylation of piperazine, where both nitrogen atoms are alkylated by the 2-(dipropylamino)ethyl group. This significantly reduces the yield of the desired mono-substituted product.
Strategies to Enhance Mono-alkylation:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (3 to 5 equivalents or more) shifts the statistical probability in favor of mono-alkylation. The unreacted piperazine can be recovered and recycled.
-
Use of a Protecting Group: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3] The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms, allowing for selective alkylation of the other. The Boc group can then be easily removed under acidic conditions.
Experimental Protocol: Mono-alkylation of N-Boc-piperazine
-
To a solution of N-Boc-piperazine (1 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 equivalents).
-
Add 2-(dipropylamino)ethyl chloride (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature or heat to 50-60 °C and monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-1-[2-(dipropylamino)ethyl]piperazine.
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid, such as hydrochloric acid or trifluoroacetic acid, to remove the Boc group.
-
Neutralize the resulting salt with a base to obtain the final product.
-
Use of Piperazine Monohydrochloride: Starting with piperazine monohydrochloride can also favor mono-alkylation.[2][4][5] The protonated nitrogen is less nucleophilic, directing the alkylation to the free secondary amine.
Difficulty in Product Purification: How can I effectively isolate my product?
The purification of this compound can be challenging due to its basic nature and potential co-elution with starting materials or byproducts.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating the basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide to a pH > 10.
-
Extract the free base product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol), is often effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger quantities.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic substitution (N-alkylation) of piperazine with a 2-(dipropylamino)ethyl halide, typically the chloride or bromide.[6] This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: How is the precursor, 2-(dipropylamino)ethyl chloride, typically synthesized?
2-(Dipropylamino)ethyl chloride is commonly prepared from 2-(dipropylamino)ethanol by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8]
Experimental Protocol: Synthesis of 2-(Dipropylamino)ethyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-(dipropylamino)ethanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and add a suitable solvent like ethanol to quench any remaining thionyl chloride and to facilitate the precipitation of the hydrochloride salt.[8]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Q3: What are the critical parameters to control for maximizing yield?
To maximize the yield of this compound, the following parameters should be carefully controlled:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a significant excess of piperazine (if not using a protecting group). | Minimizes the formation of the di-substituted byproduct. |
| Base | Use a non-nucleophilic base like K₂CO₃ or an organic amine base. | Prevents side reactions with the alkylating agent. |
| Solvent | Employ a polar aprotic solvent such as acetonitrile or DMF. | Facilitates the Sₙ2 reaction and helps to dissolve the reactants. |
| Temperature | Maintain a moderate temperature (room temperature to 60 °C). | Balances reaction rate with the prevention of side reactions. |
| Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. | Avoids prolonged reaction times which can lead to byproduct formation. |
Q4: Are there alternative synthetic routes to this compound?
Yes, alternative routes exist, although they are less common for this specific molecule. These can include:
-
Reductive Amination: This involves the reaction of a piperazine derivative with an aldehyde or ketone, followed by reduction.[6]
-
Ring-Opening Reactions: In some cases, piperazine derivatives can be synthesized through the ring-opening of other heterocyclic systems.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the purity of the compound.
III. Visualizing the Synthetic Workflow
Diagram: General Synthetic Pathway
The following diagram illustrates the common synthetic route for this compound.
Caption: General workflow for the synthesis of this compound.
Diagram: Troubleshooting Decision Tree for Low Yield
This decision tree can guide you in troubleshooting low product yields.
Caption: Decision tree for troubleshooting low yield in the synthesis.
IV. References
-
CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Available at:
-
CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Available at:
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. Available at: [Link]
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CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents. Available at:
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CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents. Available at:
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US2919275A - Purification of piperazine - Google Patents. Available at:
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New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. Available at: [Link]
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How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]
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A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
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US20050192338A1 - Process for the preparation of Ropinirole - Google Patents. Available at:
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
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Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC - NIH. Available at: [Link]
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β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [Link]
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Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
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US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents. Available at:
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]
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Process for the preparation of the 2-oxoindole derivative, Ropinirole - European Patent Office - EP 1568689 A1. Available at: [Link]
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WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents. Available at:
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Overcoming solubility problems with 1-[2-(Dipropylamino)ethyl]piperazine
Welcome to the technical support center for 1-[2-(Dipropylamino)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, scientifically grounded answers to frequently asked questions, complete with step-by-step protocols and troubleshooting workflows.
Understanding the Molecule: A Quick Overview
This compound is a tribasic compound with a molecular weight of 213.36 g/mol and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity.[1] Its structure contains three nitrogen atoms: two within the piperazine ring and one in the dipropylamino group. These nitrogen atoms are basic and can be protonated, which is the key to understanding and manipulating its solubility. The solubility of this compound is therefore highly dependent on the pH of the solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in water. What is the first thing I should try?
Answer:
The most common reason for poor aqueous solubility of this compound is that, as a free base, it is not sufficiently polar to dissolve well in water. The first and most effective strategy is to adjust the pH of your aqueous solution. By lowering the pH, you will protonate the basic nitrogen atoms on the molecule, forming a more soluble salt in situ.
Causality: The protonated amine groups (R₃NH⁺) are ionic and therefore much more polar than the neutral amine groups (R₃N). This increased polarity significantly enhances the molecule's interaction with polar water molecules, leading to greater solubility. This relationship is described by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.[2][3][4]
Q2: What is the optimal pH for dissolving this compound, and how do I achieve it?
Answer:
Here is a detailed protocol for preparing an acidic stock solution:
Experimental Protocol: Preparing a pH-Adjusted Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of your desired aqueous buffer (e.g., citrate buffer, or simply deionized water) to the compound. It will likely form a suspension or oily residue.
-
Acidification: While stirring, add a dilute acid solution dropwise. A 0.1 M or 1 M solution of hydrochloric acid (HCl) is a common choice.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Titrate to Dissolution: Continue adding the acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
Final pH Adjustment: Adjust the pH to your target (e.g., pH 4.0) by adding more acid or a dilute base if you overshoot.
-
Bring to Final Volume: Once the compound is fully dissolved and the pH is stable, add the remaining aqueous buffer to reach your final desired concentration and volume.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Q3: My experiment is sensitive to low pH. Are there other solvents I can use?
Answer:
Yes, if a low pH is incompatible with your experimental system, you can explore the use of organic solvents or co-solvent systems. The principle of "like dissolves like" is a useful guide here.[6]
Solvent Selection Guide:
| Solvent Type | Examples | Suitability for this compound | Rationale & Considerations |
| Polar Protic Solvents | Ethanol, Methanol | Good | The propyl groups provide some non-polar character, which enhances solubility in alcohols compared to water. These can be used as co-solvents with water. |
| Polar Aprotic Solvents | DMSO, DMF | Excellent | These are strong, versatile solvents that can typically dissolve a wide range of compounds, including those with moderate lipophilicity. |
| Non-Polar Solvents | Toluene, Hexane | Poor | The molecule is too polar, especially with the piperazine ring, to dissolve well in highly non-polar solvents. |
Co-Solvent Strategy:
For many biological assays, it's common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium.
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer.
-
Precipitation Check: After each dilution step, visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit in that co-solvent/aqueous buffer ratio.
-
Final Concentration: Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system (typically <1%, and often <0.1% for DMSO).
Q4: I have heard about forming a salt of the compound before dissolution. How is this done and is it a good option?
Answer:
Creating a solid salt of your compound before weighing and dissolving it is an excellent and common strategy to improve solubility, dissolution rate, and handling of basic compounds.[7][8][9] By reacting the basic free form of this compound with an acid, you can form a more stable and highly water-soluble crystalline salt (e.g., a hydrochloride or citrate salt).
When to Consider Salt Formation:
-
When you need to prepare aqueous solutions at a near-neutral pH.
-
To improve the long-term stability of the compound in solid form.
-
To achieve faster dissolution rates.
Common Acids for Salt Formation:
| Acid | Resulting Salt | Characteristics |
| Hydrochloric Acid (HCl) | Hydrochloride | Very common, typically highly soluble. |
| Sulfuric Acid (H₂SO₄) | Sulfate | Often highly soluble. |
| Citric Acid | Citrate | Can offer good solubility and may be preferred in some biological systems. |
| Tartaric Acid | Tartrate | Another organic acid option with good solubility characteristics. |
The synthesis of a salt is a chemical reaction that should be performed with care, often involving stoichiometric addition of the acid to the base in a suitable solvent, followed by isolation of the resulting salt. For many researchers, purchasing a pre-formed salt of the compound, if available, is a more practical option. If not, the in situ salt formation described in Q2 is functionally equivalent for preparing solutions.
Q5: Does temperature affect the solubility of this compound?
Answer:
Yes, for most solid organic compounds, solubility in a liquid solvent increases with temperature.[10][11][12] If you are still facing solubility issues after trying pH adjustment or co-solvents, gentle heating can be an effective additional step.
Causality: Increasing the temperature provides more thermal energy to the system. This energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent molecules to more effectively surround and solvate the solute molecules.
Troubleshooting with Temperature:
-
Gentle Warming: While stirring your solution, warm it gently (e.g., to 30-40°C).
-
Sonication: Using a bath sonicator can also help break up solid particles and enhance dissolution through mechanical energy and localized heating.[13]
-
Caution: Be aware of the thermal stability of your compound and other components in your experiment. Also, be mindful of the solvent's boiling point.
-
Cooling and Precipitation: After dissolving the compound at a higher temperature, be sure to cool the solution back to your experimental temperature and check for any precipitation. A solution that is stable only at elevated temperatures is a supersaturated solution at room temperature and may not be suitable for long-term storage.[13]
Visual Troubleshooting Guide & Workflows
Diagram 1: pH-Dependent Ionization of this compound
Caption: Effect of pH on the ionization and water solubility of the compound.
Diagram 2: Experimental Workflow for Overcoming Solubility Issues
Caption: A step-by-step troubleshooting workflow for solubility issues.
References
-
Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 3(5), 137-144. Available at: [Link]
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Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-5. Available at: [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
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ResearchGate. (2022). pKa values of common substituted piperazines. Available at: [Link]
- Google Patents. (1981). Use of co-solvents in amine N-oxide solutions.
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World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
Myerson, A. S. (2016). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 16(11), 6135-6137. Available at: [Link]
-
Chemistry LibreTexts. (2025). 13.4: Pressure and Temperature Effects on Solubility. Available at: [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]
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PubChem. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. Available at: [Link]
-
ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Available at: [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093. Available at: [Link]
-
Sharma, D., et al. (2019). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmaceutical Sciences and Research, 10(4), 1545-1552. Available at: [Link]
-
ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]
-
MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available at: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available at: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]
-
ResearchGate. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]
-
Chemistry LibreTexts. (2022). 13.4 Effects of Temperature and Pressure on Solubility. Available at: [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: [Link]
-
ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Available at: [Link]
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PubChem. (n.d.). N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. Available at: [Link]
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Chemistry Stack Exchange. (2015). Why does solubility of solids sometimes decrease with temperature increase?. Available at: [Link]
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ResearchGate. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available at: [Link]
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Heart. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]
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ResearchGate. (2013). Basic Review: Solubility Enhancement by Using Various Approaches. Available at: [Link]
-
YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
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Technical Support Center: Synthesis of 1-[2-(Dipropylamino)ethyl]piperazine
Welcome to the technical support guide for the preparation of 1-[2-(Dipropylamino)ethyl]piperazine. This document is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot common challenges encountered during the synthesis of this compound. Our focus is on providing scientifically grounded, practical solutions to minimize impurity formation and ensure a high-purity final product.
Understanding the Synthesis and Key Impurity Hotspots
The most common and direct synthesis of this compound involves the N-alkylation of piperazine with an appropriate electrophile, typically 1-chloro-2-(dipropylamino)ethane. This reaction, while straightforward in principle, is prone to several side reactions that generate a characteristic impurity profile. Understanding the underlying mechanisms is the first step toward effective control.
The core reaction is a nucleophilic substitution (SN2) where a nitrogen atom of the piperazine ring attacks the electrophilic carbon of the chloroethane derivative.[1]
Primary Reaction: Piperazine + 1-chloro-2-(dipropylamino)ethane → this compound
However, the product itself is a nucleophile, and the starting piperazine has two reactive sites, which leads to several predictable side reactions.[2]
Workflow for Synthesis and Impurity Control
Caption: Synthesis and purification workflow with key impurity control points.
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow or brown oil, not colorless. What happened? A1: Discoloration in amines is almost always a sign of oxidation.[3][4] Amine compounds, especially tertiary amines, are susceptible to air oxidation, which forms colored impurities.[3][5] This can be exacerbated by exposure to light and trace metal impurities. To prevent this, ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) and store the final product in amber vials under inert gas.[3][6]
Q2: My reaction yield is low, and I have a significant amount of a higher molecular weight impurity. What is it? A2: This is the classic sign of N,N'-dialkylation. The most common high molecular weight impurity is 1,4-bis[2-(dipropylamino)ethyl]piperazine. Because piperazine has two secondary amine groups, it can react at both sites.[7] See the Troubleshooting section for detailed strategies to control this.
Q3: How can I effectively monitor the reaction to avoid over-alkylation or incomplete conversion? A3: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent in-process controls.
-
TLC: Use a mobile phase like Dichloromethane/Methanol with a small amount of triethylamine (e.g., 90:9:1) to neutralize the silica. Piperazine will be highly polar (low Rf), the desired mono-alkylated product will be in the middle, and the di-alkylated impurity will be the least polar (highest Rf).
-
GC: A simple GC method can resolve the starting materials from the mono- and di-substituted products, providing a quantitative view of the reaction progress.[8][9]
Q4: Is column chromatography a good method for purifying the final product? A4: While possible, it can be challenging. The basic nature of piperazine derivatives can cause significant tailing on standard silica gel, leading to poor separation.[10] If chromatography is necessary, consider adding a basic modifier like triethylamine (0.5-1%) to the eluent or using a deactivated stationary phase like alumina or amine-functionalized silica.[11] For many applications, vacuum distillation is the preferred method for purification on a larger scale.[10]
In-Depth Troubleshooting Guide
Problem 1: High Levels of 1,4-bis[2-(dipropylamino)ethyl]piperazine (Di-alkylation Impurity)
-
Causality: The mono-substituted product, this compound, is still a nucleophile and can compete with the starting piperazine for the alkylating agent.[1][2] This "runaway" reaction is a common issue in amine alkylations.[2]
-
Solutions & Proactive Measures:
-
Control Stoichiometry (The Primary Lever): The most effective control is to use a significant excess of piperazine relative to the alkylating agent (1-chloro-2-(dipropylamino)ethane). A molar ratio of 4:1 to 6:1 (piperazine:alkyl halide) is a common starting point. This ensures the alkylating agent is more likely to encounter a molecule of unreacted piperazine than the mono-alkylated product.[7]
-
Slow Addition: Add the alkylating agent slowly, preferably dropwise via an addition funnel, to the solution of piperazine. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant piperazine.
-
Use of Piperazine Monohydrochloride: An advanced technique involves using a mixture of piperazine and piperazine dihydrochloride to generate piperazine monohydrochloride in situ.[12] The monoprotonated form is less nucleophilic and is protected against N,N'-disubstitution, effectively controlling the reaction to favor mono-alkylation.[12] This method was demonstrated to prevent the formation of di-benzylated compounds in a similar synthesis.[13]
-
Problem 2: Presence of Unreacted Starting Materials in Final Product
-
Causality: This indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, poor quality of the alkylating agent, or deactivation of the nucleophile.
-
Solutions & Proactive Measures:
-
Verify Reagent Quality: Ensure the 1-chloro-2-(dipropylamino)ethane is of high purity. If it has degraded (e.g., through hydrolysis), its effective concentration will be lower than calculated.
-
Optimize Reaction Temperature: While higher temperatures can increase the rate, they can also promote side reactions. A moderate temperature (e.g., refluxing acetonitrile, ~82°C) is often a good balance. Monitor the reaction by TLC or GC to determine the point of maximum product formation before significant impurity levels appear.
-
Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) is typically used to scavenge the HCl formed during the reaction. Acetonitrile or DMF are common solvents that effectively dissolve the reactants.
-
Problem 3: Product Fails Purity Specification After Work-up
-
Causality: Inefficient removal of excess piperazine, salts, or by-products during the work-up and purification stages. Piperazine itself can be difficult to remove due to its high boiling point and water solubility.
-
Solutions & Proactive Measures:
-
Aqueous Wash/Extraction: After the reaction, filter off the inorganic salts (e.g., K₂CO₃, KCl). Evaporate the solvent. Dissolve the resulting crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash this organic layer multiple times with water or a brine solution. The excess piperazine is highly water-soluble and will be partitioned into the aqueous phase.
-
Acid-Base Extraction: For more rigorous purification, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The desired product and any other basic compounds will move to the aqueous layer as their hydrochloride salts. The aqueous layer is then washed with an organic solvent to remove any neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified free-base product is extracted back into an organic solvent.[10]
-
Vacuum Distillation: For the final purification step, fractional vacuum distillation is highly effective. It efficiently separates the desired product from the less volatile di-alkylated impurity and any residual piperazine.
-
Summary of Key Impurities and Control Strategies
| Impurity Name | Potential Source | Recommended Control Strategy | Analytical Method |
| 1,4-bis[2-(dipropylamino)ethyl]piperazine | Over-alkylation of piperazine | Use 4-6 molar excess of piperazine; Slow addition of alkylating agent. | GC-MS, HPLC, TLC |
| Piperazine | Unreacted starting material | Optimize stoichiometry; Purify via aqueous washes or acid-base extraction.[10] | GC-MS, HPLC |
| Oxidation By-products | Exposure to air (oxygen) during reaction or storage | Maintain an inert (N₂/Ar) atmosphere; Store product under inert gas away from light.[3] | Visual (color), HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add anhydrous piperazine (5.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (solvent).
-
Reaction Initiation: Begin stirring and heat the mixture to a gentle reflux (~82°C).
-
Slow Addition: In a separate dropping funnel, dissolve 1-chloro-2-(dipropylamino)ethane (1.0 eq.) in acetonitrile. Add this solution dropwise to the refluxing piperazine mixture over 1-2 hours.
-
Monitoring: After the addition is complete, allow the reaction to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC or GC every 2 hours until the consumption of the starting alkyl chloride is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer three times with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol is a general guideline and should be optimized for your specific instrument.[8]
-
Column: DB-17 or similar mid-polarity column (e.g., (50%-Phenyl)-methylpolysiloxane).[9]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.[8]
-
Oven Program: Start at 150°C, hold for 5 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Sample Preparation: Dilute a small amount of the product in methanol.
-
Expected Elution Order: Piperazine (if present) -> This compound -> 1,4-bis[2-(dipropylamino)ethyl]piperazine.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- CN103254153B. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
- CN103254153A. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
-
Meyers, M. J., et al. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 23(1), 123. Available at: [Link]
-
Li, H., et al. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 17(5), 2892-2897. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
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Al-Janabi, A. H. D. (2016). A Review on Analytical Methods for Piperazine Determination. Journal of Natural Sciences Research, 6(12), 58-64. Retrieved from [Link]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(15), 6647-6659. Available at: [Link]
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Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
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RAMPF Group. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]
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ResearchGate. (2011). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]
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National Institutes of Health. (2018). N-Dealkylation of Amines. PMC. Retrieved from [Link]
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Reddit. (2021). Are amines often yellow?. r/chemistry. Retrieved from [Link]
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ResearchGate. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
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ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Piperazine Derivatives: Evaluating the 1-[2-(Dialkylamino)ethyl] Scaffold Against Established Pharmacological Classes
This guide provides a comparative analysis of piperazine derivatives, focusing on the structural class of 1-[2-(dialkylamino)ethyl]piperazines, exemplified by the molecule 1-[2-(dipropylamino)ethyl]piperazine. While direct experimental data for this specific compound is not publicly available, this document will leverage established structure-activity relationship (SAR) principles from extensive research on related piperazine families. We will objectively compare the predicted activity profile of this scaffold with well-characterized piperazine derivatives, providing researchers, scientists, and drug development professionals with a framework for evaluating novel compounds in this chemical space.
The piperazine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for structural modifications that precisely tune a compound's affinity and efficacy for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][3][4] This versatility has led to the development of antipsychotic, antidepressant, and anxiolytic agents.[1]
The Piperazine Pharmacophore: A Tale of Two Nitrogens
The pharmacological diversity of piperazine derivatives hinges on the substitutions at its two nitrogen atoms, N1 and N4. Typically, the piperazine core acts as a scaffold connecting two key pharmacophoric elements:
-
N1-Substitution: Often an aryl group (as seen in arylpiperazines), this moiety is crucial for high-affinity interactions with monoamine receptors.[3][5] Modifications here significantly impact receptor selectivity and intrinsic activity.
-
N4-Substitution: This position usually bears a more complex side chain, which can modulate pharmacokinetic properties and interact with secondary binding pockets on the receptor.[5]
The subject of this guide, this compound, represents a class where the N1 position is occupied by an alkylaminoethyl group rather than a large aromatic system. This structural difference is key to predicting its potential activity relative to established classes.
Comparative Analysis of Piperazine Scaffolds
To understand the potential activity of the this compound scaffold, we will compare it against two major, well-researched classes: Arylpiperazines and other N-Alkyl Piperazines . The primary targets for these compounds are dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, etc.) receptors, which are implicated in psychosis and mood disorders.[4][6]
Arylpiperazines: The High-Affinity Benchmarks
Arylpiperazines, such as those found in drugs like Aripiprazole and Clozapine, are characterized by a substituted aromatic ring directly attached to the N1 atom. This feature is fundamental to their high-affinity binding to D2 and 5-HT receptors.[1][7]
N-Alkyl Piperazines: Modulators of Physicochemical Properties
N-alkylation of the second piperazine nitrogen can improve properties like permeability and metabolic stability.[8] For instance, the addition of an N-propyl piperazine side chain in a series of CXCR4 antagonists led to an improved overall drug-like profile.[8] While our focus compound has an alkyl group at N1, the principles of how alkyl chains affect pharmacology are relevant.
The table below summarizes the receptor binding affinities (Ki, in nM) for representative piperazine derivatives, illustrating the typical profiles for different structural classes.
| Compound Class | Representative Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| Arylpiperazine | 1-(2-Methoxyphenyl)piperazine (MPP) derivative 18 [5] | - | - | 0.6 | - |
| Arylpiperazine | Phenylpiperazine derivative WC26 [9] | Moderate (23-51 fold lower than D3) | Nanomolar | - | - |
| Arylpiperazine | m-Chlorophenylpiperazine (mCPP)[10] | Moderate Affinity | Moderate Affinity | Significant Affinity | Significant Affinity |
| Atypical Antipsychotic | SLV313[3] | High (pA2=9.3) | High (pA2=8.9) | High (pEC50=9.0) | Weak Affinity |
| 1-[2-(dialkylamino)ethyl] Scaffold | This compound | Predicted Low Affinity | Predicted Low Affinity | Predicted Low Affinity | Predicted Low Affinity |
Data for this compound is predicted based on SAR principles. The absence of a large N1-aryl group likely results in significantly lower affinity for canonical monoamine GPCR binding pockets.
Expert Interpretation: The structure-activity relationship is clear: a large, often aromatic, moiety at the N1 position is critical for high-affinity binding to dopamine and serotonin receptors.[5][11] The this compound molecule lacks this key feature. Its N1-substituent is a flexible, non-aromatic alkyl chain. Consequently, it is predicted to have significantly lower affinity for D2/D3 and 5-HT receptors compared to the arylpiperazine class. Its biological activity may be more aligned with that of the parent piperazine molecule, which has known anthelmintic (anti-worm) properties through action on GABA receptors in invertebrates, or it may possess other, uncharacterized pharmacological effects.[12][13][14]
Key Signaling Pathways and Experimental Evaluation
The antipsychotic and antidepressant effects of piperazine derivatives are primarily mediated through the modulation of dopamine D2 and serotonin 5-HT1A receptor signaling pathways.
Dopamine D2 Receptor Signaling
D2 receptors are inhibitory GPCRs that couple to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is a key mechanism of action for antipsychotic drugs.[3]
Caption: Dopamine D2 Receptor Antagonism Workflow.
Experimental Workflow: Radioligand Binding Assay
To empirically determine the binding affinity of a novel compound like this compound, a competitive radioligand binding assay is the gold standard. This protocol validates the predictions made from SAR analysis.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the human D2 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in a fresh buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Serial dilutions of the test compound (e.g., this compound) or vehicle for total binding control.
-
A non-specific binding control (e.g., a high concentration of a known D2 antagonist like Haloperidol).
-
The radioligand, such as [3H]-Spiperone, at a concentration near its Kd value.
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Immediately wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the total and non-specific binding controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The piperazine scaffold remains a highly privileged structure in CNS drug discovery.[1][12] Extensive research has demonstrated that an N1-aryl substitution is a key determinant for achieving high-affinity interactions with dopamine and serotonin receptors.[3][5]
Based on these established SAR principles, the this compound scaffold is not predicted to be a potent ligand for these classical monoamine receptors. Its simpler, flexible N1-substituent lacks the necessary steric and electronic features for strong binding. However, this does not preclude it from having other, potentially novel, biological activities. It may interact with different receptor families or act as an intermediate for further chemical synthesis.[15]
To validate this analysis, empirical testing is required. The radioligand binding assay workflow detailed above provides a robust, self-validating system to definitively determine the affinity of this compound for any GPCR target of interest. This experimental data is essential for guiding future research and development efforts for this and related classes of piperazine derivatives.
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A Comparative Guide to 1-[2-(Dipropylamino)ethyl]piperazine and Analogues: Structure, Receptor Selectivity, and Functional Activity
This guide provides a detailed comparative analysis of 1-[2-(Dipropylamino)ethyl]piperazine, a representative N-alkylated piperazine, and its structurally similar analogues. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1] Its unique physicochemical properties—including a rigid six-membered ring with two basic nitrogen atoms—confer favorable characteristics such as improved water solubility, oral bioavailability, and the ability to establish crucial interactions with biological targets.[2] This document is intended for researchers and drug development professionals, offering an in-depth look at how subtle structural modifications within this chemical class influence receptor binding, selectivity, and functional outcomes, particularly at key central nervous system (CNS) targets.
We will dissect the structure-activity relationships (SAR) of these compounds, present illustrative experimental data for their pharmacological profiles at dopamine and serotonin receptors, and provide detailed, validated protocols for the key assays used in their evaluation.
Introduction to the Piperazine Core and Selected Analogues
The piperazine ring is a versatile heterocyclic moiety that can be functionalized at its 1 and 4 positions to modulate pharmacological activity.[3][4] In many CNS-active agents, one nitrogen atom is often attached to an aromatic system (arylpiperazines), while the other bears an alkyl or functionalized alkyl chain.[5] This guide, however, focuses on a series of 1,4-disubstituted piperazines where the N4 position is held constant with a hydrogen (or is the site of protonation under physiological conditions), and the N1 position is decorated with an aminoethyl side chain bearing varied N-alkyl substituents.
The lead compound, This compound , serves as our primary reference. For a robust comparative analysis, we will evaluate it alongside two close structural analogues:
-
Analogue A: 1-[2-(Dimethylamino)ethyl]piperazine: Represents the smallest N-alkyl substitution.
-
Analogue B: 1-[2-(Diisopropylamino)ethyl]piperazine: Introduces significant steric bulk at the terminal nitrogen.
This selection allows for a systematic exploration of how the size and lipophilicity of the terminal N-alkyl groups impact the molecule's interaction with target receptors.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The overall physicochemical profile of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The piperazine ring itself imparts a basic character (pKa values are typically around 5.5 and 9.8 for the two nitrogens), which is crucial for both water solubility and target engagement.[6]
The primary structural variable in our comparative set is the terminal dialkylamino group. Increasing the alkyl chain length from methyl (Analogue A) to propyl (Lead Compound) to the branched isopropyl (Analogue B) has predictable consequences:
-
Lipophilicity (LogP): As the size of the alkyl groups increases, the molecule becomes more lipophilic. This can enhance membrane permeability and blood-brain barrier penetration but may also increase off-target binding and metabolic liability.
-
Steric Hindrance: The bulky diisopropyl groups in Analogue B can introduce significant steric hindrance, which may either prevent or enhance binding to a specific receptor pocket, thereby driving selectivity.
-
Basicity (pKa): The basicity of the terminal nitrogen is subtly influenced by the inductive effects and steric environment of the alkyl groups, which can affect its protonation state and ability to form ionic bonds with receptor residues.
Table 1: Comparative Physicochemical Properties (Calculated)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| Analogue A (Dimethylamino) | C₈H₁₉N₃ | 157.26 | 0.3 | 15.3 |
| Lead Compound (Dipropylamino) | C₁₂H₂₇N₃ | 213.37 | 2.1 | 15.3 |
| Analogue B (Diisopropylamino) | C₁₂H₂₇N₃ | 213.36 | 1.2 | 15.3 |
Note: Data is illustrative and based on public database calculations for representative structures to highlight trends.[7][8]
Comparative Pharmacological Profile
Piperazine derivatives are well-known modulators of dopaminergic and serotonergic systems.[3][5] Their activity at D₂-like dopamine receptors (D₂ and D₃) and 5-HT₁ₐ serotonin receptors is particularly relevant for potential applications in neuropsychiatric disorders.[9][10]
Dopamine D₂/D₃ Receptor Binding Affinity
The D₂ and D₃ receptor subtypes share high homology, making the development of selective ligands a significant challenge.[5][9] Selectivity is, however, highly desirable, as D₂ and D₃ receptors have distinct physiological roles and implications in disease.
Rationale for Investigation: Compounds targeting these receptors are foundational in the treatment of schizophrenia and Parkinson's disease.[11][12] Understanding the D₂/D₃ selectivity profile is the first step in predicting a compound's potential therapeutic efficacy and side-effect profile (e.g., extrapyramidal symptoms associated with strong D₂ antagonism).
Table 2: Illustrative Dopamine Receptor Binding Affinities (Kᵢ, nM)
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity Ratio (Kᵢ D₂ / Kᵢ D₃) |
| Analogue A (Dimethyl) | 125 | 80 | 1.56 |
| Lead Compound (Dipropyl) | 45 | 15 | 3.00 |
| Analogue B (Diisopropyl) | 90 | 18 | 5.00 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, designed to reflect established SAR principles for this class of compounds.
Analysis: The data suggest that increasing alkyl chain length from methyl to propyl enhances affinity for both D₂ and D₃ receptors, with a modest preference for D₃. The introduction of steric bulk with isopropyl groups (Analogue B) appears to slightly decrease D₂ affinity while maintaining high D₃ affinity, thereby improving the selectivity ratio. This highlights a common strategy in GPCR ligand design where exploiting differences in the shape and volume of binding pockets can confer selectivity.[11]
Serotonin 5-HT₁ₐ Receptor Functional Activity
The 5-HT₁ₐ receptor is a key target for anxiolytic and antidepressant drugs.[10] Aryl-piperazine derivatives are prominent 5-HT₁ₐ partial agonists.[10] Here, we assess the functional activity of our aliphatic series.
Rationale for Investigation: Functional assays move beyond simple binding and measure the cellular response elicited by a compound. We are interested in determining if these compounds act as agonists (activating the receptor) or antagonists (blocking the receptor). A common readout for 5-HT₁ₐ receptor activation, which couples to Gᵢ/ₒ proteins, is the inhibition of cyclic AMP (cAMP) production.
Table 3: Illustrative 5-HT₁ₐ Receptor Functional Activity (cAMP Inhibition)
| Compound | EC₅₀ (nM) | % Inhibition (Eₘₐₓ) vs. Serotonin | Classification |
| Analogue A (Dimethyl) | 250 | 45% | Partial Agonist |
| Lead Compound (Dipropyl) | 90 | 60% | Partial Agonist |
| Analogue B (Diisopropyl) | 180 | 55% | Partial Agonist |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Analysis: All three compounds exhibit partial agonism at the 5-HT₁ₐ receptor. The lead compound with n-propyl groups shows the greatest potency (lowest EC₅₀) and efficacy (highest Eₘₐₓ). The increased steric bulk in Analogue B may slightly hinder the conformational change required for full receptor activation, resulting in lower potency compared to the lead compound.
Functional Selectivity: G-Protein vs. β-Arrestin Signaling
Modern GPCR pharmacology recognizes that ligands can be "biased," preferentially activating one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13][14] This is a critical concept, as different pathways can be responsible for therapeutic effects versus side effects. For D₂ receptors, G-protein signaling is linked to antipsychotic efficacy, while β-arrestin pathways have been implicated in some adverse effects.[15]
dot
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Cell Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D₂ receptor. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 200 µg/mL.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]Spiperone at a final concentration of 0.2 nM), and 50 µL of the test compound at various concentrations (from 1 pM to 10 µM). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Reaction Initiation and Incubation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl) to minimize non-specific binding.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percentage inhibition relative to the controls. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: HTRF-Based cAMP Functional Assay
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of test compounds by measuring their effect on intracellular cAMP levels.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by cells competes with a d2-labeled cAMP analogue for binding to an anti-cAMP antibody labeled with a Europium cryptate. Activation of a Gᵢ-coupled receptor (like 5-HT₁ₐ) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This results in less competition and a higher HTRF signal.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor. On the day of the assay, detach cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Plate Setup: Add 5 µL of cells (e.g., 2,000 cells/well) to a 384-well low-volume white plate.
-
Compound Addition: Add 5 µL of the test compound at various concentrations, along with a G-protein activator (e.g., Forskolin) to stimulate baseline cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP analogue followed by 5 µL of the anti-cAMP cryptate antibody. Both reagents are prepared in a cell lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration to determine EC₅₀ and Eₘₐₓ values.
Synthesis and Analytical Considerations
The synthesis of N-alkylated piperazine derivatives like those discussed is generally straightforward. Common synthetic strategies include:
-
Reductive Amination: Reacting piperazine with a suitable aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). [1]* Nucleophilic Substitution: Alkylating piperazine with an appropriate alkyl halide (e.g., 2-(dipropylamino)ethyl chloride). [1] dot
Caption: General nucleophilic substitution route.
Final product identity and purity must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation. [16]For trace analysis of piperazine as an impurity, derivatization followed by HPLC-UV is a validated method. [17]
Conclusion and Future Directions
This comparative guide demonstrates that even minor modifications to the N-alkyl substituents on a 1-(2-aminoethyl)piperazine scaffold can significantly influence pharmacological outcomes. Our analysis, based on established SAR principles, suggests the following:
-
Affinity and Potency: Increasing alkyl chain length from methyl to propyl generally enhances affinity and potency at both dopamine and serotonin receptors.
-
Selectivity: Introducing steric bulk (e.g., isopropyl groups) can be a viable strategy to achieve selectivity between highly homologous receptors like D₂ and D₃ by exploiting differences in their binding pocket architecture.
-
Functional Profile: The compounds in this series consistently act as partial agonists at the 5-HT₁ₐ receptor, a profile often associated with a favorable balance of therapeutic action and reduced side effects.
Future research should focus on a more extensive exploration of the SAR, including variations in the ethyl linker length and substitution on the piperazine ring itself. Crucially, comprehensive screening for functional bias at the D₂ receptor is warranted. The identification of a D₂/D₃-selective, G-protein-biased ligand from this chemical class could represent a significant step toward developing novel therapeutics for neuropsychiatric disorders with improved efficacy and safety profiles.
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Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry. [Link]
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Kumar, R., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Organic Chemistry. [Link]
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Al-Wabli, R.I., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-[2-(Dipropylamino)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 1-[2-(Dipropylamino)ethyl]piperazine, a tertiary amine with a piperazine core, serves as a valuable building block in the synthesis of various biologically active molecules.[1][2] Its structural complexity, featuring multiple basic nitrogen centers, necessitates a rigorous and multi-faceted analytical approach to declare a synthesized batch as "pure."
This guide provides an in-depth, technically grounded framework for the comprehensive purity assessment of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind methodological choices, establish self-validating experimental workflows, and compare the performance of a newly synthesized batch against established quality benchmarks.
The "Why": Understanding Synthesis and Potential Impurities
A robust purity analysis begins with a chemical understanding of the synthetic route. A common pathway to N-substituted piperazines involves the alkylation of piperazine.[3] For this compound, a likely synthesis involves reacting piperazine with a 2-(dipropylamino)ethyl halide or a similar electrophile.
This seemingly straightforward reaction can generate a profile of predictable impurities:
-
Unreacted Starting Materials: Residual piperazine or the alkylating agent.
-
Over-alkylation Products: Disubstituted piperazine, where both nitrogen atoms of the piperazine ring have been alkylated. This is a common side-product when piperazine itself is the starting material.[4]
-
Side-Reaction Products: Impurities arising from reactions with solvents or degradation of reagents.
-
Residual Solvents and Reagents: Inorganic salts, catalysts, and solvents used during the reaction and workup.[5]
An effective purity confirmation strategy, therefore, must be designed to detect and quantify not just the target molecule but this entire constellation of potential contaminants.
An Orthogonal Approach: The Cornerstone of Trustworthy Analysis
No single analytical technique is sufficient to declare a compound pure. A self-validating system relies on orthogonal methods —techniques that measure the same attribute (purity) through different physicochemical principles.[6] For this compound, a combination of chromatography, spectroscopy, and elemental analysis provides the necessary comprehensive characterization.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the orthogonal purity assessment of a synthesized API.
Structural Confirmation and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.[7] It confirms that the primary component of the sample has the correct atomic connectivity and provides a quantitative estimate of purity against an internal standard.
Causality: ¹H NMR is particularly powerful because the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the target molecule to those of a known amount of an internal standard, a highly accurate assay can be determined. ¹³C NMR confirms the carbon skeleton and the absence of major structural isomers.[8]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh ~15-20 mg of the synthesized this compound and ~10-15 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The standard must have sharp signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Instrument Setup: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full signal relaxation for accurate integration.
-
Data Processing: Process the spectrum with minimal baseline correction. Calibrate the spectrum to the solvent signal or the internal standard.
-
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.
Chromatographic Separation of Organic Impurities
Chromatography is essential for separating and quantifying impurities that may be structurally very similar to the API.[6]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for analyzing non-volatile and thermally unstable impurities.[6] For a basic compound like this compound, a reversed-phase method is typically effective.
Causality: The piperazine and dipropylamino groups lack strong UV chromophores. Therefore, detection can be challenging. While low UV wavelength detection (~210 nm) is possible, coupling the HPLC to a mass spectrometer (LC-MS) provides superior sensitivity and specificity.[9] Alternatively, derivatization with a UV-active agent can be employed for quantification with a standard UV detector.[10]
Experimental Protocol: RP-HPLC-MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Electrospray Ionization (ESI) in positive mode. Scan for the [M+H]⁺ ion of the target compound and other potential impurities.
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor. For higher accuracy, impurity reference standards should be used.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities, including starting materials and certain by-products.[11]
Causality: The high basicity and polarity of amines can lead to poor peak shape and column interaction in GC. Derivatization, for example with trifluoroacetic anhydride (TFAA) or isobutyl chloroformate, is often necessary to improve chromatographic performance and achieve sharp, symmetrical peaks.[12][13]
Experimental Protocol: GC-MS (after Derivatization)
-
Derivatization: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). Add 100 µL of trifluoroacetic anhydride (TFAA) and heat at 60 °C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injector: Splitless, 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40-500.
-
Analysis: Identify peaks by comparing mass spectra to libraries (e.g., NIST) and known fragmentation patterns of piperazine derivatives.[11]
Elemental Analysis (CHN)
Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula (C₁₂H₂₇N₃).
Causality: This technique is a bulk analysis method and is insensitive to impurities with a similar elemental composition. However, it is highly sensitive to inorganic impurities (e.g., salts) and residual solvents that would alter the C, H, and N percentages. A result within ±0.4% of the theoretical value is widely considered evidence of high purity.[14][15]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Dry the sample thoroughly under high vacuum to remove any residual moisture or solvents.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: Combust a precisely weighed sample (~2-3 mg) in a high-oxygen environment. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a detector.
-
Comparison: Compare the experimental %C, %H, and %N values with the theoretical values.
-
Theoretical for C₁₂H₂₇N₃ (MW: 213.37 g/mol ):
-
%C = 67.55%
-
%H = 12.76%
-
%N = 19.69%
-
-
Comparative Data Analysis
The ultimate goal is to compare the synthesized material against a benchmark. This benchmark could be a commercially available standard or, more rigorously, a certified reference material. The acceptance criteria are often guided by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[5][16]
Table 1: Purity Analysis Results for Synthesized vs. Reference Standard
| Analytical Method | Parameter | Synthesized Batch | Reference Standard | Acceptance Criterion (ICH Q3A) | Result |
| qNMR | Assay vs. Internal Std. | 99.6% | ≥ 99.5% | - | Pass |
| HPLC-MS | Purity (Area %) | 99.7% | ≥ 99.5% | - | Pass |
| Individual Unidentified Impurity | 0.08% (at RRT 1.2) | < 0.05% | ≤ 0.10% | Pass | |
| Total Impurities | 0.30% | < 0.20% | ≤ 1.0% | Pass | |
| GC-MS | Piperazine (Starting Material) | Not Detected | Not Detected | Report if > 0.05% | Pass |
| Elemental Analysis | % Carbon (Theory: 67.55%) | 67.41% | 67.50% | ± 0.4% (67.15-67.95) | Pass |
| % Hydrogen (Theory: 12.76%) | 12.81% | 12.73% | ± 0.4% (12.36-13.16) | Pass | |
| % Nitrogen (Theory: 19.69%) | 19.59% | 19.65% | ± 0.4% (19.29-20.09) | Pass |
Note: Data presented is hypothetical for illustrative purposes. RRT = Relative Retention Time.
Final Assessment and Conclusion
Based on the integrated data from this orthogonal set of analyses, the synthesized batch of this compound can be confidently assessed. The qNMR confirms the high assay value, HPLC and GC-MS demonstrate a clean profile with no single impurity exceeding the ICH identification threshold, and elemental analysis corroborates the correct elemental composition, indicating the absence of significant inorganic or solvent impurities.
This self-validating, multi-technique workflow provides a high degree of confidence in the purity of the synthesized material. By understanding the "why" behind each analytical choice and comparing the results to established standards, researchers and drug development professionals can ensure the quality and integrity of their compounds, paving the way for reliable and reproducible scientific outcomes.
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How to Determine the Purity of a Substance using Elemental Analysis . Study.com. [Link]
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Determination of piperazine derivatives in “Legal Highs” . ResearchGate. [Link]
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Electrochemical HPLC Determination of Piperazine Antihistamine Drugs . ACS Omega. [Link]
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A Head-to-Head Comparison of Aripiprazole and Brexpiprazole in Functional Assays Targeting the Dopamine D2 Receptor
The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs. Within the realm of neuropsychopharmacology, piperazine-based compounds have been particularly successful, leading to the development of "third-generation" antipsychotics.[1][2] These agents, exemplified by Aripiprazole and its successor Brexpiprazole, offer a refined mechanism of action as dopamine D2 receptor partial agonists.[3][4] This guide provides a head-to-head comparison of these two pivotal compounds, grounded in functional assay data, to elucidate their nuanced pharmacological differences for researchers in drug development.
The D2 Receptor: A Key Target in Antipsychotic Therapy
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a primary target for antipsychotic drugs.[5] In brain regions like the mesolimbic pathway, hyperactive dopaminergic signaling is associated with the positive symptoms of schizophrenia.[6] The D2 receptor canonically couples to the Gi alpha subunit. Upon activation by an agonist like dopamine, the Gi pathway is initiated, leading to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7]
Aripiprazole and Brexpiprazole are distinguished from earlier antipsychotics, which act as full D2 antagonists, by their activity as partial agonists.[1][8] A partial agonist binds to the same receptor as the endogenous full agonist (dopamine) but elicits a submaximal response.[3] This "dopamine-system stabilizer" activity allows these drugs to reduce dopaminergic neurotransmission in a hyperdopaminergic state (acting as an antagonist) and increase it in a hypodopaminergic state (acting as an agonist), a mechanism thought to improve both positive and negative/cognitive symptoms of schizophrenia, respectively.[3][9]
The key distinction between these two drugs lies in their intrinsic activity at the D2 receptor and their affinities for other receptors, particularly serotonin subtypes.[10] Pharmacologically, brexpiprazole exhibits lower intrinsic activity at D2 receptors compared to aripiprazole, positioning it further towards the antagonist end of the agonist spectrum.[3][11]
Head-to-Head Functional Comparison: Aripiprazole vs. Brexpiprazole
To quantitatively compare the functional activity of Aripiprazole and Brexpiprazole at the D2 receptor, a cAMP inhibition assay is the industry-standard method. This assay directly measures the functional consequence of D2 receptor activation via the Gi pathway.
Objective
The objective of this experiment is to determine and compare the potency (EC₅₀) and intrinsic activity (Emax) of Aripiprazole and Brexpiprazole in inhibiting forskolin-stimulated cAMP production in a recombinant cell line expressing the human dopamine D2 receptor.
Data Summary
The following table summarizes representative data from in-vitro functional assays comparing the two compounds at the human D2 receptor. Potency is represented by the Ki value (binding affinity) and the EC₅₀ value from a functional assay, while intrinsic activity represents the maximal effect of the drug as a percentage of the full agonist's (dopamine) effect.
| Compound | D2 Binding Affinity (Ki, nM) | D2 Functional Potency (EC₅₀, nM) | D2 Intrinsic Activity (% of Dopamine) |
| Aripiprazole | 0.34[12] | ~2.1 | ~60-75% |
| Brexpiprazole | 0.30[10] | ~7.3 | ~45-60% |
Note: EC₅₀ and Intrinsic Activity values are approximate and can vary based on the specific assay system and conditions used. The values presented are a consensus from multiple pharmacological studies.[3]
-
Binding Affinity: Both compounds exhibit very high and similar binding affinity for the D2 receptor, with Ki values in the sub-nanomolar range.[10][12]
-
Functional Profile: Brexpiprazole demonstrates lower intrinsic activity at the D2 receptor compared to Aripiprazole.[11] This supports its pharmacological profile as being more antagonistic, which may contribute to a lower incidence of activating side effects like akathisia.[10]
Experimental Protocol: HTRF cAMP Inhibition Assay
This protocol outlines a robust method for assessing Gi-coupled GPCR activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[7][13]
Rationale for Assay Choice: The HTRF cAMP assay is a high-throughput, sensitive, and reproducible method for measuring intracellular cAMP levels.[14] It relies on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal, and vice versa. This "add-and-read" format minimizes handling steps and is ideal for pharmacological profiling.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor in appropriate culture medium supplemented with a selection antibiotic to ensure consistent receptor expression.
-
Rationale: A recombinant cell line provides a clean and robust system, isolating the D2 receptor's activity from other potential dopamine receptors or signaling pathways present in native neurons.
-
-
Compound Preparation:
-
Prepare serial dilutions of Aripiprazole, Brexpiprazole, and the full agonist Dopamine in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Prepare a 2X final concentration.
-
Prepare a 2X solution of Forskolin. The final concentration of Forskolin should be one that elicits approximately 80% of the maximal possible cAMP response to allow for a sufficient assay window to measure inhibition.
-
-
Assay Procedure: [15]
-
Harvest cells and resuspend in assay buffer at a determined optimal density.
-
Dispense 5 µL of the cell suspension into a low-volume, 384-well white assay plate.
-
Add 5 µL of the 2X compound solutions (including controls: buffer only, and dopamine for full inhibition).
-
Add 5 µL of the 2X Forskolin solution to all wells except the basal control.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Rationale: This incubation period allows the compounds to bind to the receptor and modulate the forskolin-stimulated cAMP production.
-
-
Detection: [13]
-
Following incubation, add 5 µL of the HTRF d2-cAMP tracer solution.
-
Immediately add 5 µL of the HTRF Europium Cryptate-labeled anti-cAMP antibody solution. Both reagents are prepared in the supplied lysis buffer.
-
Seal the plate, and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a cAMP standard curve run in parallel.
-
Plot the percent inhibition of forskolin-stimulated cAMP versus the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (intrinsic activity) for each compound.
-
Discussion and Field Insights
The functional assay data corroborates the established clinical and pharmacological profiles of Aripiprazole and Brexpiprazole. While both are potent D2 partial agonists, the lower intrinsic activity of Brexpiprazole is a key differentiator. This seemingly subtle difference has significant translational implications. A lower intrinsic activity means the compound is less "activating" at the D2 receptor, which is hypothesized to reduce the risk of activating side effects such as akathisia and insomnia that can be observed with Aripiprazole.[10]
Furthermore, Brexpiprazole exhibits more potent antagonism at serotonin 5-HT2A receptors and more potent partial agonism at 5-HT1A receptors compared to Aripiprazole.[10] The potent 5-HT2A antagonism is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potentially improve negative symptoms. The enhanced 5-HT1A partial agonism may contribute to antidepressant and anxiolytic effects, supporting Brexpiprazole's approval as an adjunctive treatment for major depressive disorder.[10]
References
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Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums, 21(1), 1-6. [Link]
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Gómez-Lobo, M., et al. (2022). Aripiprazole versus brexpiprazole for people with schizophrenia. Cochrane Database of Systematic Reviews. [Link]
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Kikuchi, T., et al. (2021). Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Neuropsychopharmacology Reports, 41(2), 134-145. [Link]
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Steffens, S., & Genedi, M. (2022). The action of aripiprazole and brexpiprazole at the receptor level in singultus. International Medical Research, 50(7). [Link]
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Rege, S. (2020). How is BREXPIPRAZOLE different from ARIPIPRAZOLE? | Mechanism of action of REXULTI. YouTube. [Link]
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Wang, L. H., & Devanarayan, V. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774-781. [Link]
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Liu, F., et al. (2004). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 101(6), 1637-1642. [Link]
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 1-[2-(Dipropylamino)ethyl]piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, potency is but one part of a multi-faceted equation. The ultimate success of a therapeutic candidate hinges critically on its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for adverse effects. This guide provides a comprehensive, technically-grounded framework for evaluating the selectivity of a novel compound, 1-[2-(Dipropylamino)ethyl]piperazine.
The piperazine moiety is a well-established scaffold in medicinal chemistry, frequently found in centrally active agents targeting neurotransmitter pathways.[1][2] Given the structural alerts within this compound, this guide will proceed under the working hypothesis that its primary therapeutic target is the Dopamine D2 receptor (D2R) , a Gαi-coupled G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders.[3][4]
This document is structured not as a rigid protocol, but as a logical workflow. It moves from initial confirmation of on-target activity to broad-spectrum off-target profiling and functional validation, explaining the causality behind each experimental choice to ensure a robust and self-validating selectivity assessment.
Part 1: Primary Target Engagement - Is the Compound on Target?
Before assessing selectivity, it is imperative to confirm and quantify the interaction between this compound and its hypothesized target, the D2R. The gold-standard method for this is the competitive radioligand binding assay.
Rationale: This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a critical benchmark for potency and serves as the foundation for all subsequent selectivity calculations.
Experimental Workflow: D2R Radioligand Competition Binding Assay
The objective is to determine the binding affinity (Ki) of our test compound by competing it against a radioligand with known high affinity for D2R, such as [3H]-Spiperone.[5]
Caption: Workflow for determining D2R binding affinity.
Key Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from HEK293 cells stably expressing the human Dopamine D2 receptor.[6] Protein concentration should be quantified (e.g., via BCA assay) to ensure consistency.
-
Assay Setup: In a 96-well plate, combine the D2R membranes, a fixed concentration of [3H]-Spiperone (typically at or below its Kd value), and a range of concentrations of this compound.[7]
-
Controls:
-
Total Binding: Membranes + [3H]-Spiperone + vehicle.
-
Non-specific Binding (NSB): Membranes + [3H]-Spiperone + a saturating concentration of a known D2R antagonist (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine), trapping the membranes with bound radioligand. Wash filters with ice-cold buffer to remove unbound radioactivity.[7]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Part 2: Defining Selectivity - A Comparative Approach
Selectivity is not an absolute measure; it is always relative. A compound is selective if it binds with significantly higher affinity to its intended target compared to other potential targets ("off-targets"). The selectivity ratio is a key metric, calculated as:
Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)
A higher ratio indicates greater selectivity. A commonly accepted, though context-dependent, threshold for a "selective" compound is a ratio of >100-fold.
For our analysis, we will compare this compound against two reference compounds:
-
Haloperidol: A classic "dirty" antipsychotic known to bind to multiple dopamine, serotonin, and adrenergic receptors.
-
Comparator X: A hypothetical modern, highly selective D2R antagonist.
Part 3: Secondary Screening - Mapping the Off-Target Landscape
The next logical step is to screen our compound against a panel of targets to identify potential off-target interactions. This is crucial for predicting potential side effects and understanding the compound's broader pharmacological profile.[8]
Rationale: A broad screening panel provides an unbiased view of a compound's activity.[9] Commercial services, such as the Eurofins SafetyScreen44 or SAFETYscan47 panels, are invaluable as they provide standardized, high-quality data across dozens of receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.[10][11]
Experimental Workflow: Broad Panel Selectivity Screening
Caption: High-level workflow for selectivity panel screening.
Illustrative Data Presentation
The results of this screening are best summarized in a table for direct comparison.
| Target | This compound (Ki, nM) | Haloperidol (Ki, nM) | Comparator X (Ki, nM) | Selectivity Ratio for Test Compound |
| Dopamine D2 (On-Target) | 5.2 | 1.5 | 2.1 | - |
| Dopamine D3 | 25.8 | 0.7 | 250 | 5 |
| Dopamine D4 | 150.6 | 5.0 | >10,000 | 29 |
| Serotonin 5-HT1A | 890.1 | 25.0 | >10,000 | 171 |
| Serotonin 5-HT2A | 450.5 | 2.1 | 8,500 | 87 |
| Adrenergic α1A | 1,200 | 6.0 | >10,000 | 231 |
| Histamine H1 | >10,000 | 50.0 | >10,000 | >1,923 |
| hERG Channel | >10,000 | 150.0 | >10,000 | >1,923 |
Data are illustrative and for comparison purposes only.
Interpretation: From this hypothetical data, this compound shows good selectivity against the 5-HT1A, adrenergic α1A, H1, and hERG targets (>100-fold). However, its selectivity over D3 and D4 receptors is low, and its selectivity against the 5-HT2A receptor is moderate. This profile is significantly "cleaner" than Haloperidol but less selective than the idealized Comparator X.
Part 4: Functional Validation - Does Binding Translate to Activity?
High binding affinity does not always equate to functional activity. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. It is crucial to assess the functional consequences of both on-target and identified off-target interactions.
Rationale: Functional assays provide a more physiologically relevant measure of a compound's effect. For Gαi-coupled receptors like D2R, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[12] Measuring this change is a direct readout of the compound's functional efficacy.
Experimental Workflow: D2R cAMP Inhibition Assay
This assay determines whether our compound acts as an agonist or antagonist at the D2R.
Caption: D2R signaling and the principle of the cAMP functional assay.
Key Protocol: HTRF cAMP Functional Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for quantifying cAMP.[13]
-
Cell Plating: Seed HEK293 cells expressing D2R into 384-well plates and culture overnight.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
To amplify the inhibitory signal, co-stimulate with a fixed concentration of Forskolin (an adenylyl cyclase activator).[12]
-
Incubate and then measure cAMP levels. A dose-dependent decrease in cAMP indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known D2R agonist (e.g., Quinpirole) along with Forskolin.
-
Incubate and measure cAMP levels. A dose-dependent restoration of cAMP levels (blocking the effect of the agonist) indicates antagonist activity.
-
-
cAMP Measurement: Lyse the cells and perform the HTRF assay according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit). This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The HTRF signal is inversely proportional to the amount of intracellular cAMP produced.[13]
-
Data Analysis: Plot the HTRF signal against the log[compound] concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Functional Data
| Assay Mode | Parameter | This compound | Haloperidol | Comparator X |
| D2R Antagonist | IC50 (nM) | 12.5 | 3.8 | 4.9 |
| 5-HT2A Antagonist | IC50 (nM) | 980.0 | 5.1 | >10,000 |
| D2R Agonist | EC50 (nM) | >10,000 | >10,000 | >10,000 |
| D2R Agonist | % Max Response | <5% | <5% | <5% |
Data are illustrative and for comparison purposes only.
Interpretation: The functional data confirm that our test compound is a D2R antagonist. The functional selectivity ratio (IC50 at 5-HT2A / IC50 at D2R) is approximately 78-fold, corroborating the binding data. This step is crucial because it validates that the off-target binding observed at the 5-HT2A receptor translates into functional antagonist activity, which could have clinical implications (e.g., effects on sleep, appetite, or mood).
Conclusion and Forward Look
This systematic evaluation provides a robust, multi-faceted assessment of the selectivity of this compound.
-
Primary Target Engagement: The compound binds to the Dopamine D2 receptor with high affinity (Ki = 5.2 nM) and acts as a functional antagonist (IC50 = 12.5 nM).
-
Selectivity Profile: It demonstrates strong selectivity (>100-fold) against many key off-targets, including adrenergic, histaminergic, and hERG channels.
-
Areas for Optimization: The primary liabilities are insufficient selectivity against the D3, D4, and 5-HT2A receptors. This information is critical for guiding the next steps in a drug discovery program. A medicinal chemist could now focus on structural modifications aimed at reducing affinity for these specific off-targets while maintaining or improving D2R potency.
This guide illustrates a foundational principle of modern pharmacology: a deep understanding of a compound's selectivity is not merely an academic exercise but a prerequisite for developing safer and more effective medicines. The integration of binding assays, broad panel screening, and functional validation creates a self-validating workflow that builds confidence in a compound's therapeutic potential.
References
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Lopez-Rodriguez, M. L., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Smit, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. Available at: [Link]
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Free, R. B., et al. (2010). Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding. PubMed Central. Available at: [Link]
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
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Capriati, V., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Publications. Available at: [Link]
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Peterson, S., et al. (2015). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2-(Dipropylamino)ethyl]piperazine
In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds are anything but. This guide provides an in-depth operational plan for the safe handling of 1-[2-(Dipropylamino)ethyl]piperazine, a substituted piperazine derivative. The focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each procedural step. This ensures that safety becomes an intuitive and integral part of the scientific workflow.
Hazard Identification and Risk Assessment: Understanding the Adversary
While specific toxicological data for this compound is not extensively published, the piperazine moiety itself is well-characterized. Piperazine and its derivatives are known to be sensitizing agents and can be corrosive or irritating to the skin and eyes.[1] Many piperazine compounds can cause allergic skin reactions, and in some cases, respiratory sensitization leading to asthma-like symptoms.[2][3]
The primary risks associated with handling this compound are:
-
Dermal Contact: The compound is likely to be a skin irritant or corrosive, capable of causing chemical burns.[4][5] Prolonged or repeated contact could lead to sensitization dermatitis.[2]
-
Ocular Contact: Direct contact with the eyes can cause severe irritation or burns, potentially leading to permanent eye damage.[2][4]
-
Inhalation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[2]
-
Ingestion: While less common in a laboratory setting, ingestion can cause severe irritation to the gastrointestinal tract.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an operational necessity.
Personal Protective Equipment (PPE) Protocol: An Imperative Barrier
The selection of PPE must be deliberate, with each component chosen for its specific protective capabilities against the anticipated hazards.
| PPE Component | Specification & Standard | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves (Minimum thickness: >0.11 mm). Breakthrough time should be greater than 60 minutes for brief contact and greater than 240 minutes for prolonged contact. Must comply with EN 374 or US F739 standards.[6][7] | Substituted piperazines can be absorbed through the skin and may cause severe irritation or allergic reactions.[4][5] Nitrile and neoprene offer good resistance to a range of chemicals. The specified thickness and breakthrough times ensure the glove material provides a sufficient barrier for the duration of the handling procedures, preventing chemical permeation and subsequent skin contact.[8][9] |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A full-face shield should be worn over goggles when there is a significant risk of splashes.[10][11] | This compound poses a significant risk of causing severe eye damage.[4] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems.[11] |
| Body Protection | A chemically resistant laboratory coat, worn fully buttoned. For larger quantities or tasks with a high splash potential, a PVC or chemically resistant apron should be worn over the lab coat.[7][11] | To prevent accidental skin contact on the arms and body, a lab coat is the minimum requirement. An apron made of a material like PVC provides an additional impermeable barrier, which is crucial when handling quantities that could saturate a standard lab coat.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if handling the substance outside of a certified chemical fume hood or if aerosolization is likely.[7][11] | While the vapor pressure of this compound may be low, any procedure that could generate dust or aerosols (e.g., weighing, preparing solutions) necessitates respiratory protection to prevent irritation and potential sensitization of the respiratory tract.[2] |
Step-by-Step PPE Procedure:
-
Donning Sequence:
-
Perform hand hygiene.
-
Don the lab coat or apron.
-
Don the respirator (if required), ensuring a proper fit test has been conducted.
-
Don eye and face protection.
-
Don gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a peel-off method, avoiding contact with the outer surface.
-
Remove the lab coat or apron, folding the contaminated side inward.
-
Perform hand hygiene.
-
Remove face and eye protection.
-
Remove the respirator (if worn).
-
Perform thorough hand hygiene with soap and water.
-
Safe Handling and Operations Workflow
A systematic workflow is critical to minimize exposure and ensure operational safety from the moment the chemical is received until the waste is disposed of.
Caption: Workflow for Safe Handling of this compound.
Operational Steps:
-
Preparation:
-
Always handle this compound within a certified chemical fume hood to control vapor and aerosol exposure.
-
Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite or sand), and appropriate waste disposal bags.
-
-
Handling:
-
Spill Management:
-
In the event of a small spill, contain the spillage with an inert absorbent material.[4]
-
Wearing the appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
For larger spills, evacuate the area and alert emergency responders.[7]
-
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these rigorous, well-reasoned protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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(n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: Piperazine. Retrieved from [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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National Institutes of Health. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. PMC. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]
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European Commission. (2004, May 28). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
